Trimethoprim lactate

Catalog No.
S615757
CAS No.
23256-42-0
M.F
C17H24N4O6
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoprim lactate

CAS Number

23256-42-0

Product Name

Trimethoprim lactate

IUPAC Name

2-hydroxypropanoic acid;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C14H18N4O3.C3H6O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-2(4)3(5)6/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2,4H,1H3,(H,5,6)

InChI Key

IIZVTUWSIKTFKO-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

solubility

>57.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC(C(=O)O)O.COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

what is Trimethoprim lactate

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Trimethoprim lactate exerts its antibacterial effect by selectively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This enzyme is critical in the folic acid synthesis pathway, as it catalyzes the reduction of dihydrofolate to tetrahydrofolate [2]. The following diagram illustrates how it disrupts this key metabolic pathway:

G Folate Metabolism Folate Metabolism Dihydrofolic Acid Dihydrofolic Acid Tetrahydrofolic Acid Tetrahydrofolic Acid Dihydrofolic Acid->Tetrahydrofolic Acid Conversion by Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate Nucleotide & DNA Synthesis Nucleotide & DNA Synthesis Tetrahydrofolate->Nucleotide & DNA Synthesis Bacterial Growth Bacterial Growth Nucleotide & DNA Synthesis->Bacterial Growth This compound This compound Inhibits Bacterial DHFR Inhibits Bacterial DHFR This compound->Inhibits Bacterial DHFR Binds to & Blocks Inhibits Bacterial DHFR->Dihydrofolic Acid Pathway Halted Bacterial Cell Death Bacterial Cell Death Pathway Halted Pathway Halted Pathway Halted->Bacterial Cell Death

Diagram: this compound inhibits bacterial DHFR, halting the production of tetrahydrofolate, which is essential for bacterial DNA synthesis and growth.

Its high selectivity for bacterial DHFR over the mammalian enzyme is the basis of its antibacterial activity and therapeutic utility [2].

Primary Research and Clinical Applications

This compound is investigated both as a standalone agent and in combination therapy for various bacterial and protozoal infections.

  • Urinary Tract Infections (UTIs): Used to treat acute, uncomplicated UTIs caused by susceptible bacteria like Escherichia coli and Proteus mirabilis [3].
  • Pneumocystis jirovecii Pneumonia (PJP): Serves as a prophylactic treatment. In fixed-dose combination with sulfamethoxazole (as TMP-SMZ), it is first-line for prevention and treatment; Trimethoprim alone can be used with dapsone for mild to moderate cases [3] [4].
  • Acute Otitis Media (AOM): Has been used in pediatric patients for AOM caused by Streptococcus pneumoniae or Haemophilus influenzae, though its use is limited by resistance patterns [3].
  • Laboratory Applications: Used in microbiological media as a selective agent to inhibit swarming Proteus species during gonococci cultivation and in genetic research for studying biochemical and physiological effects of drugs [5].

Experimental Research Protocols

Here are examples of how this compound is applied in experimental settings, based on data from supplier specifications and research publications.

In Vitro Antibacterial Assay

This protocol assesses the direct effect of the compound on bacterial growth and protein stress [1].

  • Objective: To determine the minimum inhibitory concentration (MIC) and study drug-induced protein stress in E. coli.
  • Materials: this compound (e.g., ≥98% purity), bacterial culture, appropriate broth medium, DMSO or water as solvent.
  • Procedure:
    • Prepare a stock solution of this compound in DMSO (e.g., 10-20 mg/mL) and further dilute in assay buffer or culture medium [1] [2].
    • Expose log-phase E. coli cultures to a concentration range of this compound (e.g., 1.5 - 3 μg/mL) for 1 hour [1].
    • Measure bacterial growth (e.g., by optical density) and analyze induction of heat shock proteins (e.g., DnaK, GroEL) via Western blot to evaluate protein misfolding and stress response [1].
In Vivo Efficacy Model (Mouse)

This model evaluates the antibacterial efficacy of the compound in a live organism [1].

  • Objective: To test the efficacy of Trimethoprim against systemic bacterial infections in mice.
  • Animal Model: Female C3H/HeOuJ mice.
  • Dosing Regimen:
    • Infection: Mice are transurethrally infected with a suspension of E. coli [1].
    • Treatment: Administer Trimethoprim (as the active moiety) intravenously at 10 mg/kg, every 12 hours, for 3 days [1].
    • Endpoint: Quantify bacterial load in organs (e.g., kidneys, bladder) to determine the protective dose (e.g., CD50) [1].

Pharmacological and Pharmacokinetic Profile

The following table summarizes key pharmacological data for Trimethoprim, the active molecule released from this compound.

Property Details
Mechanism Inhibits bacterial dihydrofolate reductase (DHFR) [1] [2]
Activity Bacteriostatic; wide range vs. Gram-positive & Gram-negative bacteria [1]
Absorption Rapidly absorbed from GI tract; peak serum concentrations in 1-4 hours [3]
Distribution Widely distributed in tissues & fluids (prostate, lung, bile); CSF conc. 13-34% of serum levels [3]
Protein Binding 42-46% [3]
Metabolism 10-20% of a dose is metabolized [3]
Elimination Primarily renal via glomerular filtration & tubular secretion [3] [4]

Important Safety and Handling Information

  • Research Use Only: The lactate salt form is labeled "For research use only" and is not intended for direct diagnostic or therapeutic use in humans [6] [5] [2].
  • Clinical Drug Warnings: For the approved drug Trimethoprim, clinical precautions include hematologic toxicity (thrombocytopenia, leukopenia), hypersensitivity reactions (rash, Stevens-Johnson syndrome), and photosensitivity [7] [3].
  • Solubility and Storage:
    • Solubility: Soluble in water (e.g., ~16-36 mg/mL), DMSO (e.g., ~76 mg/mL), and ethanol (e.g., ~12 mg/mL) [1] [2].
    • Storage: Recommended storage at 4°C in a sealed container, protected from moisture [1].

References

mechanism of action of Trimethoprim lactate

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Trimethoprim lactate exerts its antibacterial effect by specifically targeting and inhibiting the bacterial enzyme dihydrofolate reductase (DHFR) [1] [2] [3].

  • Role of DHFR: DHFR is a crucial enzyme in the folate synthesis pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) [3] [4].
  • Consequence of Inhibition: THF is an essential cofactor for the synthesis of thymidine, purines, methionine, and serine. By depleting the cellular pool of THF, this compound halts the synthesis of bacterial DNA and proteins [1] [4].
  • Selectivity: A key feature of trimethoprim is its high selectivity for bacterial DHFR, which is structurally distinct from the human version of the enzyme. This selectivity allows for effective antibacterial activity with relatively low host toxicity [5].

The following diagram illustrates the key pathway and mechanism:

G Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Enzyme DNA_Protein_Synthesis DNA_Protein_Synthesis Tetrahydrofolate->DNA_Protein_Synthesis TrimethoprimLactate TrimethoprimLactate DHFR DHFR TrimethoprimLactate->DHFR Inhibits

Biological Activity & Experimental Data

In Vitro Activity

This compound demonstrates broad-spectrum activity against various Gram-positive and Gram-negative aerobic bacteria [1] [2].

  • Protein Misfolding & Heat Shock Response: In E. coli, treatment with this compound (3 μg/mL for 1 hour) induces protein aggregation and upregulates major heat shock proteins (Hsps), including DnaK, DnaJ, GroEL, ClpB, and IbpA/B. This indicates that the antibiotic's presence leads to proteotoxic stress [1] [2].
  • Synergistic Combinations: Trimethoprim is often used in combination with sulfonamide antibiotics (e.g., sulfamethoxazole). Sulfonamides inhibit an upstream enzyme in the folate pathway (dihydropteroate synthase), and the combination results in a synergistic, sequential blockade of folate metabolism, which can be bactericidal [5] [4].

The experimental workflow for investigating cellular stress response is as follows:

G Start E. coli Culture Treatment Treatment with This compound (1.5-3 μg/mL for 1h) Start->Treatment Analysis Analysis of Heat Shock Protein Induction Treatment->Analysis

In Vivo Efficacy

In vivo studies in mouse models have shown the antibacterial efficacy of this compound against several pathogens [1] [2].

The table below summarizes the 50% curative dose (CD₅₀) values from a mouse infection model, where this compound was administered intravenously at 10 mg/kg every 12 hours for 3 days [1] [2].

Bacterial Pathogen CD₅₀ (mg/kg)
Neisseria meningitidis 8.4
Escherichia coli 27.5
Haemophilus influenzae 150
Streptococcus pneumoniae 335

Advanced Experimental Protocols

Protocol 1: Investigating Heat Shock Protein Induction in E. coli [1]

This protocol is used to study the cellular stress response induced by this compound.

  • Culture Preparation: Grow E. coli cells to the mid-logarithmic phase in a suitable broth (e.g., LB) at 37°C with shaking.
  • Antibiotic Treatment: Expose the bacterial culture to a sub-inhibitory concentration of this compound (e.g., 1.5-3 μg/mL). Include an untreated control culture.
  • Stress Exposure: Incubate the treated and control cultures for 1 hour at 37°C. For combined stress studies, simultaneously subject the cultures to heat stress (e.g., 42°C).
  • Cell Harvesting: After incubation, pellet the cells by centrifugation.
  • Protein Analysis: Lyse the cell pellets and analyze the expression of heat shock proteins (DnaK, DnaJ, GroEL, ClpB, IbpA/B) using techniques like SDS-PAGE and Western blotting.
Protocol 2: In Vivo Efficacy in a Mouse Infection Model [1] [2]

This protocol assesses the therapeutic effectiveness of this compound in a live animal model.

  • Animal Model: Use female mice (e.g., C3H/HeOuJ strain).
  • Infection Establishment: Anesthetize the mice and introduce the bacterial pathogen. For a urinary tract infection model, perform transurethral inoculation with ~1-2 x 10⁷ CFU of E. coli in a 50 μL suspension.
  • Treatment: At a predetermined time post-infection, begin treatment. Administer this compound (e.g., 10 mg/kg) intravenously, typically every 12 hours for 3 days.
  • Assessment: Monitor the mice for survival or collect tissues (e.g., kidneys, bladders) at the end of the experiment to quantify bacterial load (CFU counts) to determine the drug's efficacy.

Formulation and Bioavailability Enhancement

A significant challenge with trimethoprim is its poor aqueous solubility, short elimination half-life, and low oral bioavailability [4]. Recent research focuses on advanced delivery systems to overcome these limitations.

  • Nanoparticle Formulation: A promising approach involves encapsulating trimethoprim in PEG-PLGA (polyethylene glycol-poly(lactic-co-glycolic acid)) nanoparticles using an oil-in-water (O/W) emulsion solvent evaporation method [4].
  • Key Advantages of Nanoparticles:
    • High Drug Loading: One study achieved a drug loading capacity of 34.0 ± 1.6% and an encapsulation efficiency of 88.2 ± 4.3% [4].
    • Sustained Release: The nanoparticles exhibited a biphasic release profile, with a cumulative release of 86% at pH 6.8, aligning with first-order kinetics [4].
    • Enhanced Bioavailability: In rat studies, the PEG-PLGA/Trimethoprim nanoparticles demonstrated a 2.82-fold increase in oral bioavailability and a significantly prolonged half-life (2.47 ± 0.19 hours) compared to free trimethoprim (0.72 ± 0.08 hours) [4].

References

Comprehensive Technical Analysis of Trimethoprim Lactate Inhibition of Dihydrofolate Reductase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Trimethoprim lactate represents a pharmaceutical formulation of the broad-spectrum antibacterial agent trimethoprim, where the parent compound is complexed with lactic acid to enhance solubility and bioavailability for various research and potential clinical applications. As a diaminopyrimidine derivative, this compound maintains the core antibacterial properties of trimethoprim while offering improved physicochemical characteristics for experimental systems. The compound functions as a potent antifolate antibacterial that specifically targets the enzyme dihydrofolate reductase (DHFR), a critical component in the folate biosynthesis pathway essential for microbial survival and proliferation.

The molecular foundation of this compound consists of the trimethoprim structure—characterized by a 2,4-diaminopyrimidine ring and a trimethoxybenzyl group—combined with lactate counterions. This combination yields a compound with molecular formula C₁₄H₁₈N₄O₃·C₃H₆O₃ and a molecular weight of 380.40 g/mol [1]. The lactate salt form displays enhanced aqueous solubility compared to the base compound, facilitating its use in various experimental protocols while maintaining the same molecular mechanism of action against bacterial DHFR.

Table 1: Chemical and Physicochemical Properties of this compound

Property Description
CAS Number 23256-42-0 [1]
Molecular Formula C₁₄H₁₈N₄O₃·C₃H₆O₃ [1]
Molecular Weight 380.40 g/mol [1]
Parent Compound Structure 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine [2]
IUPAC Name 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine lactate salt [1]
Purity Specifications ≥99% [1]
Primary Application Antibacterial agent for research use [1]

Molecular Mechanism of Action

Folate Metabolism and DHFR Function

The molecular target of this compound is dihydrofolate reductase (DHFR), a essential enzymatic component in the folate metabolic pathway that catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) [2]. This conversion represents a critical step in maintaining intracellular pools of THF, a vital cofactor required for one-carbon transfer reactions in the synthesis of purines, thymidylate, and several amino acids [3]. Without sufficient THF, microorganisms cannot synthesize DNA, RNA, and proteins, ultimately leading to cessation of growth and cellular death. The folate pathway therefore represents an attractive target for antimicrobial interventions, with DHFR inhibition serving as an effective strategy for impeding bacterial proliferation.

Structural Basis of DHFR Inhibition

This compound functions as a competitive inhibitor that binds reversibly to the active site of bacterial DHFR, effectively blocking the binding of the natural substrate dihydrofolate [2]. The inhibitory activity derives from specific structural interactions between the drug and key residues within the enzyme's active site:

  • The diaminopyrimidine core of trimethoprim forms four direct hydrogen bonds with DHFR residues: two with the side chain of Asp27, and one each with the main chain atoms of Leu5 and Phe92 [2].
  • Additional water-mediated hydrogen bonds exist between the inhibitor and Thr111, further stabilizing the enzyme-inhibitor complex [2].
  • The trimethoxyphenyl group engages in extensive van der Waals interactions with hydrophobic residues in the active site, including Leu5, Val6, Ala7, Val31, and Phe92 [2].
  • The binding affinity is significantly enhanced when NADPH is co-bound in the adjacent site, with the nicotinamide ring of NADPH forming favorable van der Waals contacts with the trimethoprim molecule, increasing inhibitory potency by up to 400-fold in some bacterial species [2].

The following diagram illustrates the key molecular interactions between trimethoprim and the active site of bacterial DHFR:

G DHFR DHFR Complex Complex DHFR->Complex Binding TMP TMP TMP->Complex Competitive Inhibition H_Bond 4 Direct H-Bonds: • 2 with Asp27 • 1 with Leu5 • 1 with Phe92 Complex->H_Bond Molecular Interactions Hydrophobic Van der Waals Interactions: • Trimethoxyphenyl group • Hydrophobic residues • NADPH co-binding enhancement Complex->Hydrophobic Water Water-Mediated H-Bond: • With Thr111 Complex->Water

Figure 1: Molecular Interactions Between Trimethoprim and Bacterial DHFR Active Site

Selectivity for Bacterial DHFR

A crucial aspect of trimethoprim's therapeutic utility is its differential binding affinity for bacterial versus mammalian DHFR enzymes. The inhibitor exhibits approximately 60,000-fold greater affinity for bacterial DHFR compared to the human enzyme [4]. This remarkable selectivity arises from structural differences in the active site regions:

  • Bacterial DHFR active sites contain smaller hydrophobic residues that accommodate the trimethoxyphenyl group of trimethoprim more effectively [5].
  • Mammalian DHFR enzymes have bulkier residues in corresponding positions that create steric hindrance, reducing trimethoprim binding affinity [5].
  • Specific active site residues at positions 35 and 64 in human DHFR significantly impact inhibitor binding, with mutations at these positions altering trimethoprim affinity [5].

This selective inhibition allows this compound to effectively target bacterial cells while minimizing toxicity to human host cells, representing a prime example of therapeutic targeting in antimicrobial drug development.

Quantitative Biochemical Characterization

Binding Affinity and Kinetic Parameters

The inhibitory potency of this compound against DHFR can be quantitatively characterized through various biochemical parameters that reflect its binding affinity and enzymatic inhibition. These quantitative measurements provide critical insights for structure-activity relationship studies and drug development efforts:

Table 2: Kinetic and Binding Parameters of Trimethoprim Against DHFR

Parameter Value Organism Source
IC₅₀ 20.4 nM E. coli [2]
Kᵢ 0.165 nM E. coli [2]
Kᵢ 49 nM P. jirovecii [5]
Kᵢ 4093 nM Human [5]
Selectivity Ratio (hDHFR/pjDHFR) 84-fold - [5]
Selectivity Ratio (hDHFR/bacterial DHFR) ~60,000-fold - [4]
Pharmacokinetic Profile

The functional activity of this compound is influenced by its pharmacokinetic properties, which determine its bioavailability and distribution to target sites:

Table 3: Pharmacokinetic Properties of Trimethoprim

Parameter Value Source
Oral Bioavailability 90–100% [4]
Protein Binding 44% [4] [6]
Metabolism Hepatic (CYP2C9, CYP3A4) [6] [2]
Elimination Half-life 8–12 hours [4]
Renal Excretion 50–60% (80% unchanged) [4] [6]
Time to Peak Concentration (Tmax) 1–4 hours [6]

Experimental Analysis Methodologies

Crystallographic Structural Determination

X-ray crystallography serves as the principal method for elucidating the structural basis of this compound binding to DHFR at atomic resolution. The experimental workflow involves:

  • Protein Expression and Purification: Recombinant DHFR is expressed in E. coli systems and purified using affinity chromatography followed by size exclusion chromatography to achieve homogeneity [5].
  • Crystallization: The purified DHFR protein is concentrated to approximately 9 mg/mL in phosphate buffer (pH 6.9-7.5) with ammonium sulfate as precipitant. Crystals are grown via vapor diffusion at 14-20°C [5].
  • Complex Formation: For co-crystallization, DHFR is incubated with a 10:1 molar excess of both NADPH and trimethoprim for one hour on ice prior to crystallization setup [5].
  • Data Collection and Structure Determination: Diffraction data is collected at synchrotron sources (e.g., SSRL beamline 9-2) or home sources (Rigaku R-axis detectors). Structures are solved by molecular replacement using existing DHFR coordinates as search models [5].

This methodology enabled the discovery of a novel secondary binding site for trimethoprim in mutant human DHFR enzymes, where a second trimethoprim molecule binds in a subpocket involving Phe64 [5]. This unexpected finding demonstrates the potential for additional inhibitory mechanisms beyond classical active site occupation.

Enzyme Kinetics and Inhibition Assays

Enzyme kinetic studies provide quantitative data on this compound's inhibitory potency and mechanism. Standard protocols include:

  • Spectrophotometric Assays: Continuous monitoring of NADPH oxidation at 340 nm during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate [2] [5].
  • Inhibition Constant (Kᵢ) Determination: Measurement of initial reaction rates at varying concentrations of both substrate (dihydrofolate) and inhibitor (this compound) followed by global fitting to appropriate inhibition models [5].
  • Selectivity Assessment: Comparative Kᵢ determinations against DHFR enzymes from different species (bacterial, fungal, mammalian) to quantify therapeutic index [5].

The experimental workflow for comprehensive characterization of DHFR inhibition is illustrated below:

G Protein Protein Crystallization Crystallization Protein->Crystallization Data Data Crystallization->Data Structure Structure Data->Structure Enzyme Enzyme Assay Assay Enzyme->Assay Analysis Analysis Assay->Analysis Ki Ki Analysis->Ki Source Protein Source Source->Protein Source->Enzyme Method Experimental Method Method->Crystallization X-ray Crystallography Method->Assay Enzyme Kinetics Result Key Result Result->Structure Atomic Structure Result->Ki Inhibition Constant

Figure 2: Experimental Workflow for DHFR Inhibition Analysis

Resistance Mechanisms and Clinical Implications

Molecular Basis of Resistance

Bacterial resistance to this compound develops through several well-characterized molecular mechanisms that undermine its inhibitory efficacy:

  • Target Site Mutations: Amino acid substitutions in DHFR (e.g., Phe98Tyr in E. coli) that reduce drug binding affinity while maintaining enzymatic function through altered catalytic properties or structural stability [7].
  • Overexpression of DHFR: Gene amplification or upregulation of DHFR expression increases intracellular enzyme concentration, effectively diluting the inhibitor and requiring higher drug concentrations for inhibition [6].
  • Acquisition of Resistant DHFR Variants: Horizontal transfer of plasmid-encoded resistant DHFR genes (e.g., dfrA, dfrB series) that exhibit naturally lower affinity for trimethoprim while preserving catalytic function [7].
  • Efflux Pump Activation: Upregulation of bacterial efflux systems that reduce intracellular trimethoprim accumulation, though this represents a secondary mechanism for trimethoprim resistance [7].

These resistance mechanisms highlight the remarkable bacterial adaptability and evolutionary pressure exerted by antimicrobial usage, necessitating ongoing drug discovery efforts to overcome resistant strains.

Synergistic Combinations

To enhance efficacy and counter resistance development, this compound is frequently employed in synergistic drug combinations:

  • Trimethoprim-Sulfamethoxazole (TMP-SMX): The classic combination where sulfamethoxazole inhibits dihydropteroate synthase, the preceding enzyme in the folate pathway, creating dual blockade of tetrahydrofolate synthesis [4] [2].
  • Trimethoprim-Polymyxin B: In ophthalmic formulations, this combination extends coverage to gram-negative organisms through polymyxin B's membrane-disrupting activity [6].
  • Trimethoprim-Rifampin: Concurrent administration targets both folate metabolism and RNA transcription, particularly valuable for combating resistant organisms.

The synergistic effect of TMP-SMX combination derives from sequential pathway inhibition that depletes tetrahydrofolate more effectively than either agent alone, resulting in bactericidal activity against many pathogens where each component demonstrates only bacteriostatic activity individually [4].

Conclusion and Research Applications

This compound serves as a prototypical DHFR inhibitor that continues to provide valuable insights into enzyme inhibition mechanisms, structure-based drug design, and antimicrobial resistance. Its well-characterized molecular interactions with bacterial DHFR establish a foundation for developing next-generation antifolate agents with improved potency and resistance profiles. Current research applications include:

  • Structural Biology Studies: Investigating enzyme-ligand interactions and conformational dynamics of DHFR inhibition [5].
  • Medicinal Chemistry Optimization: Using the trimethoprim scaffold to develop analogs with enhanced properties against resistant DHFR variants [2].
  • Combination Therapy Development: Exploring synergistic partnerships with other antimicrobial agents to overcome established resistance mechanisms [4] [6].
  • Chemical Biology Tools: Employing trimethoprim-based probes for studying folate metabolism in cellular systems [1] [3].

References

Trimethoprim lactate solubility in DMSO and water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

Solvent Solubility Concentration / Molarity Temperature Physical Form Note
DMSO [1] 200 mg/mL 525.76 mM Information missing (In vitro assay) Solid (reconstituted) Sonication is recommended to dissolve.
Water [1] 10 mg/mL 26.29 mM Information missing (In vitro assay) Solid (reconstituted) Sonication is recommended to dissolve.
Distilled Water [2] 20 mg/mL Information missing Information missing Liquid solution (sterile-filtered) Ready-to-use solution in distilled water.

Experimental Protocols from Literature

The search results cite a specific study on Trimethoprim's effect in E. coli, which provides a reference for related cell-based experiments [1] [3].

  • Cell Assay Protocol [3]:
    • Compound: Trimethoprim (TMP), a dihydrofolate reductase inhibitor.
    • Biological Model: E. coli cells.
    • Treatment: Cells were treated with Trimethoprim at concentrations of 1.5–3 μg/mL for 1 hour.
    • Observation & Analysis: The study demonstrated that Trimethoprim causes protein aggregation and induces the expression of major heat shock proteins (Hsps) - DnaK, DnaJ, GroEL, ClpB, and IbpA/B - indicating protein misfolding stress. Among these, IbpA/B were most significantly induced and found to co-aggregate with insoluble proteins.

Mechanism of Action & Experimental Workflow

Based on the search results, the following diagrams illustrate Trimethoprim's antibacterial mechanism and a general workflow for solubility experiments.

G A Bacterial Folate Metabolism B Dihydrofolate (DHF) A->B C Tetrahydrofolate (THF) B->C DHFR Enzyme D Nucleotide & Protein Synthesis C->D E Trimethoprim Lactate F Inhibits Dihydrofolate Reductase (DHFR) E->F Binds to F->B Prevents conversion

Diagram 1: this compound inhibits bacterial DHFR, blocking folate metabolism.

H Start Prepare Stock Solution A Weigh this compound Start->A B Add to Solvent (DMSO/Water) A->B C Sonication B->C D Clear Solution Formed? C->D E Proceed to Experiment D->E Yes F Troubleshoot (e.g., warm slightly) D->F No F->C

Diagram 2: Suggested workflow for preparing this compound solutions.

Important Handling and Safety Notes

  • For Research Use Only: The products and data from these sources are intended for research and are not for human consumption [1] [3].
  • Storage: It is recommended to store this compound powder at -20°C, and ready-made solutions should be stored at -20°C or lower for long-term stability [1] [2].
  • Solubility Aid: Sonication is recommended when preparing stock solutions to aid dissolution [1].

References

Trimethoprim lactate pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacokinetic Parameters of Trimethoprim

The table below summarizes the fundamental absorption and distribution characteristics of conventional trimethoprim, which serve as a baseline for evaluating new formulations [1] [2] [3].

Parameter Summary Findings
Bioavailability Not fully quantified; low oral bioavailability due to poor aqueous solubility [4].
Absorption Rapid and nearly complete from the GI tract. Tmax: 1-4 hours [1] [3].
Volume of Distribution Approx. 1.3 L/kg [3]. Extensive tissue distribution (kidneys, liver, lung, prostate, CSF) [1] [2] [3].
Plasma Protein Binding 42%-46% [1] [3].

Advanced Formulation: PEG-PLGA Nanoparticles (2025 Study)

A 2025 study developed and characterized Trimethoprim-loaded PEG-PLGA nanoparticles (PEG-PLGA/TMP NPs) to directly address the drug's limitations [4].

Key Characterization Data

The optimized nanoparticles showed the following properties [4]:

Parameter Result
Particle Size 245 ± 40 nm
Polydispersity Index (PDI) 0.103 ± 0.019
Zeta Potential -23.8 ± 1.2 mV
Encapsulation Efficiency (EE) 88.2 ± 4.3%
Drug Loading Capacity (LC) 34.0 ± 1.6%
Pharmacokinetic Enhancement in Rats

The table below compares the pharmacokinetic parameters of the novel nanoparticle formulation (PEG-PLGA/TMP NPs) against free Trimethoprim, following a single oral dose in rats. The data clearly demonstrates the superiority of the nano-formulation [4].

Parameter Free Trimethoprim PEG-PLGA/TMP NPs Change
Elimination Half-life (t1/2) 0.72 ± 0.08 h 2.47 ± 0.19 h 2.82-fold increase
Mean Residence Time (MRT) 1.27 ± 0.11 h 3.10 ± 0.11 h 2.44-fold increase
Relative Oral Bioavailability Baseline - 2.82-fold increase

Detailed Experimental Protocol: Nanoparticle Formulation

The following diagram and protocol describe the method for creating and evaluating Trimethoprim-loaded nanoparticles, as outlined in the 2025 study [4].

G O1 Organic Phase Prep O2 TMP, PEG, PLGA Dissolved in DCM O1->O2 O3 Combine & Sonicate O2->O3 E1 Emulsification O3->E1 W1 Aqueous Phase Prep W2 0.5% PVA Solution W1->W2 W2->E1 E2 Combine Phases & Ice-bath Sonication E1->E2 E3 Solvent Evaporation (37°C, 10 min, vacuum) E2->E3 P1 Purification E3->P1 P2 Centrifuge (20,000 rcf, 30 min, 4°C) P1->P2 P3 Wash & Re-disperse P2->P3

Workflow for PEG-PLGA/TMP NP preparation via O/W emulsion solvent evaporation.

Preparation of PEG-PLGA/TMP NPs

The nanoparticles were synthesized using an oil-in-water (O/W) single-emulsion solvent evaporation method [4].

  • Organic Phase: Trimethoprim (39 mg), PEG (97.5 mg), and PLGA (390 mg) were separately dissolved in dichloromethane (DCM). The TMP solution was added dropwise to the PEG solution, followed by sonication. This mixture was then combined with the PLGA solution.
  • Aqueous Phase: A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.
  • Emulsification: The organic phase was slowly added to the aqueous PVA phase under an ice-water bath. The mixture was emulsified via intermittent sonication.
  • Solvent Evaporation & Purification: The organic solvent (DCM) was rapidly removed by evaporation under vacuum at 37°C for 10 minutes. The resulting nanoparticle suspension was centrifuged at 20,000 rcf for 30 minutes at 4°C to collect the pellets, which were then washed and re-dispersed in distilled water.
Critical In-Vitro Evaluations
  • Stability: NPs were stored at 4°C and in acidic conditions to assess stability over 30 days.
  • Drug Release Profile: The in vitro release of TMP from the NPs was conducted under different pH conditions (e.g., pH 6.8) using dialysis membranes. The cumulative release was measured over time, showing a sustained biphasic kinetic profile.

Mechanism of Action and Pathway

Trimethoprim's antibacterial activity is highly specific. The following diagram illustrates its targeted mechanism within the bacterial folate synthesis pathway [1].

G PABA PABA Dihydrofolate Dihydrofolic Acid (DHF) PABA->Dihydrofolate Synthesis Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Dihydrofolate->Tetrahydrofolate Inhibits NucleicAcids Nucleic Acids & Proteins Tetrahydrofolate->NucleicAcids Essential Cofactor Sulfonamides Sulfonamides (e.g., Sulfamethoxazole) Sulfonamides->PABA Inhibits TMP Trimethoprim (TMP) TMP->Dihydrofolate Inhibits

TMP inhibits bacterial DHFR, blocking THF production and DNA/protein synthesis.

References

Comprehensive Application Notes and Protocols for Trimethoprim Lactate in Bacterial Culture

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoprim Lactate

This compound is the lactate salt form of trimethoprim, a potent small molecule inhibitor of bacterial dihydrofolate reductase (DHFR). This compound serves as a critical tool in microbiological research, antibiotic development, and molecular biology applications where selective inhibition of bacterial growth is required. As a bacterial DHFR inhibitor, this compound effectively suppresses bacterial proliferation by interfering with folate metabolism, thereby impeding DNA and protein synthesis. Unlike the free base form, the lactate salt offers enhanced water solubility (approximately 20 mg/mL), facilitating its incorporation into aqueous culture media and experimental systems. This property makes it particularly valuable for preparing selective media for bacterial culture, plasmid maintenance, and antimicrobial susceptibility testing. [1]

The fundamental value of this compound in research stems from its selective inhibition of bacterial DHFR over the mammalian enzyme, which enables specific targeting of bacterial cells with minimal host toxicity. This selectivity allows researchers to create defined conditions for studying bacterial metabolism, resistance mechanisms, and antibiotic interactions. Additionally, this compound finds application in combination therapies with sulfonamides (which inhibit an upstream step in folate synthesis) to achieve synergistic antibacterial effects, providing a powerful tool for investigating combination therapy approaches and resistance evolution in bacterial populations. [1] [2]

Chemical Properties & Specifications

Table 1: Key specifications and identity of this compound [1]

Property Value / Description
Synonyms This compound salt; Lactic Trimethoprim; 2-hydroxypropanoate salt of trimethoprim
CAS Number 23256-42-0
Molecular Formula C₁₇H₂₄N₄O₆
Molecular Weight ~380.4 g/mol
Appearance/Form White to off-white crystalline powder
Solubility Water soluble (~20 mg/mL in water)
Melting Point ~170–172 °C
Storage/Handling Store in dark, cool conditions (2–8 °C), protected from moisture and light

Mechanism of Action

This compound exerts its antibacterial effect through specific inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which serves as an essential cofactor in the synthesis of thymidine, purine nucleotides, and several amino acids. By competitively binding to the active site of bacterial DHFR, this compound disrupts the conversion process, leading to depletion of thymidine pools and subsequent inhibition of bacterial DNA replication and protein synthesis. [1] [2] [3]

The particular value of this compound in research applications stems from its differential affinity for bacterial versus mammalian DHFR enzymes. The inhibitor binds with approximately 50,000-fold greater affinity to bacterial DHFR compared to the mammalian counterpart, enabling selective antimicrobial activity with minimal cytotoxicity to mammalian cells in culture systems. This selective action makes it an ideal compound for creating bacterial selection pressure without adversely affecting eukaryotic cell lines in co-culture experiments. When used alone, this compound typically exhibits bacteriostatic activity; however, when combined with sulfonamides (which inhibit dihydropteroate synthase upstream in the folate pathway), the combination produces synergistic, often bactericidal effects through sequential blockade of the folate biosynthesis pathway. [1] [3] [4]

G PABA PABA Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate synthase Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate reductase (DHFR) Purine nucleotides Purine nucleotides Tetrahydrofolate->Purine nucleotides Thymidine Thymidine Tetrahydrofolate->Thymidine Amino acids Amino acids Tetrahydrofolate->Amino acids Sulfonamides Sulfonamides Dihydropteroate synthase Dihydropteroate synthase Sulfonamides->Dihydropteroate synthase Inhibits Trimethoprim Trimethoprim Dihydrofolate reductase\n(DHFR) Dihydrofolate reductase (DHFR) Trimethoprim->Dihydrofolate reductase\n(DHFR) Inhibits Dihydropteroate->Dihydrofolate

Figure 1: Folate Biosynthesis Pathway and Inhibition Sites. This compound targets bacterial dihydrofolate reductase (DHFR), while sulfonamides inhibit dihydropteroate synthase upstream, creating synergistic antibacterial effects when combined. [1] [3]

Preparation & Storage Guidelines

Stock Solution Preparation
  • Primary Stock Solution (100×): Dissolve 100 mg of this compound powder in 10 mL of sterile distilled water or appropriate buffer to create a 10 mg/mL primary stock. Gently vortex or mix until completely dissolved, avoiding excessive agitation that might introduce oxygen. Filter-sterilize immediately using a 0.22 μm membrane filter into sterile tubes. Avoid autoclaving as heat may degrade the compound. [1]

  • Working Solution (1000×): Prepare a 1 mg/mL working solution by performing a 1:10 dilution of the primary stock in sterile water. Aliquot into single-use volumes to minimize freeze-thaw cycles. Unused aliquots should be stored at -20°C for up to 3 months or at 2-8°C for up to 2 weeks, protected from light. [1]

  • Quality Control: Verify the pH of prepared solutions, ideally maintaining between 5.5-7.5 for optimal stability. Visually inspect for any precipitation or color change before use, which may indicate degradation. For critical applications, consider validating concentration by spectrophotometry at 271 nm using the extinction coefficient ε = 1.6 × 10⁴ M⁻¹cm⁻¹. [1]

Storage & Handling

Table 2: Storage conditions and stability of this compound [1]

Form Temperature Conditions Shelf Life
Powder 2-8°C Protected from moisture and light >24 months
Stock Solution -20°C Dark (amber vials or wrapped) 3 months
Working Solution 2-8°C Dark conditions 2 weeks
Media with Drug 2-8°C Sealed containers 1 week

Handling Precautions: Always wear appropriate personal protective equipment including gloves, lab coat, and eye protection when handling this compound powders or concentrated solutions. Work in a well-ventilated area or chemical fume hood when weighing powder to avoid inhalation. Decontaminate work surfaces and equipment after use. Note that this product is intended for research use only and not for diagnostic or therapeutic applications. [1]

Detailed Application Protocols

Protocol 1: Bacterial Selection and Plasmid Maintenance

Purpose: To maintain plasmid stability in bacterial cultures by applying selective pressure with this compound. This protocol is particularly useful for plasmids carrying selectable markers with trimethoprim resistance genes, such as dfrA, dfrB, or other dihydrofolate reductase variants. [1]

Materials:

  • This compound stock solution (1 mg/mL, filter sterilized)
  • Appropriate liquid or solid growth media (LB, Mueller-Hinton, or other)
  • Bacterial strain with and without resistance plasmid
  • Sterile culture tubes, plates, and spreaders

Procedure:

  • Prepare the base media according to standard protocols and autoclave. For solid media, add agar before autoclaving and cool to approximately 45-50°C before antibiotic addition.
  • Add this compound to achieve the final working concentration. For most Escherichia coli strains with standard resistance cassettes, this typically ranges from 10-50 μg/mL. Optimize concentration based on the specific resistance marker and bacterial strain.
  • Mix thoroughly but gently to ensure even distribution without creating bubbles, particularly for solid media.
  • Pour plates or distribute liquid media as needed. Allow solid media to cool completely and dry briefly before use.
  • Inoculate media with bacterial culture and incubate under appropriate conditions. Include a no-antibiotic control to assess culture viability and a resistant strain control to verify antibiotic activity.
  • For plasmid maintenance in long-term culture, re-streak or re-inoculate into fresh selective media every 24-48 hours, or as determined by the growth characteristics of the specific bacterial strain.

Validation: Confirm selective pressure effectiveness by comparing growth on selective versus non-selective media. Plasmid retention can be verified through plasmid extraction and restriction analysis or PCR amplification of the resistance gene after isolation of colonies from selective media. [1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To determine the minimum inhibitory concentration of this compound against bacterial isolates of interest using the broth microdilution method according to standardized guidelines. [1]

Materials:

  • This compound stock solution (1 mg/mL, filter sterilized)
  • Cation-adjusted Mueller-Hinton broth (CAMHB)
  • Sterile 96-well microtiter plates with lids
  • Test bacterial strains, freshly cultured
  • Sterile saline (0.85% NaCl) for dilutions

Procedure:

  • Prepare a two-fold serial dilution of this compound in CAMHB across the microtiter plate, covering a concentration range appropriate for the expected MIC (typically 0.06-128 μg/mL).
  • Adjust the bacterial inoculum to approximately 5 × 10⁵ CFU/mL in sterile saline using the 0.5 McFarland standard as reference.
  • Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 μL per well.
  • Include appropriate controls: growth control (bacteria without antibiotic), sterility control (media only), and if possible, a quality control strain with known MIC.
  • Cover plates and incubate at 35±2°C for 16-20 hours without shaking.
  • Determine MIC endpoints by visual inspection or using a microplate reader. The MIC is defined as the lowest concentration that completely inhibits visible growth.

Interpretation: Compare MIC values to established breakpoints where available. For trimethoprim, susceptibility breakpoints typically fall at ≤8 μg/mL for susceptible organisms, though these may vary by bacterial species and testing guidelines. Note that some organisms like Acinetobacter baumannii, Pseudomonas aeruginosa, and Stenotrophomonas maltophilia are intrinsically resistant to trimethoprim. [1] [5] [4]

Table 3: Typical MIC ranges for Trimethoprim against susceptible organisms [5] [4]

Bacterial Species MIC Range (μg/mL) Susceptibility Breakpoint
Escherichia coli 0.5 - 8 ≤8 μg/mL
Klebsiella pneumoniae 1 - 16 ≤8 μg/mL
Proteus mirabilis 1 - 16 ≤8 μg/mL
Coagulase-negative Staphylococcus 0.5 - 4 ≤8 μg/mL
Enterobacter species 1 - 8 ≤8 μg/mL
Protocol 3: Synergy Testing with Sulfonamides

Purpose: To evaluate the synergistic antibacterial effect of this compound in combination with sulfonamides using checkerboard microdilution methodology. [4]

Materials:

  • This compound stock solution (1 mg/mL)
  • Sulfamethoxazole or sulfadiazine stock solution (appropriate concentration)
  • CAMHB or other suitable media
  • Sterile 96-well microtiter plates
  • Test bacterial strains

Procedure:

  • Prepare two-fold serial dilutions of this compound along the x-axis of the microtiter plate.

  • Prepare two-fold serial dilutions of the sulfonamide along the y-axis of the same plate.

  • Add the standardized bacterial inoculum (5 × 10⁵ CFU/mL) to all wells.

  • Incubate plates at 35±2°C for 16-20 hours.

  • Determine the fractional inhibitory concentration (FIC) index using the formula:

    FIC index = (MICA in combination/MICA alone) + (MICB in combination/MICB alone)

    Where MICA is the MIC of drug A (trimethoprim) and MICB is the MIC of drug B (sulfonamide).

Interpretation: Synergy is typically defined as an FIC index of ≤0.5, while antagonism is defined as an FIC index of ≥4.0. Additivity or indifference falls between these values. The combination of trimethoprim and sulfonamides typically shows synergy against 84-91% of susceptible bacterial strains at concentrations of 0.5-8 μg/mL. [4]

G Prepare Prepare Dilute Dilute Prepare->Dilute Sterile media Inoculate Inoculate Dilute->Inoculate Antibiotic dilutions Incubate Incubate Inoculate->Incubate Standardized inoculum Analyze Analyze Incubate->Analyze Growth assessment MIC\ndetermination MIC determination Analyze->MIC\ndetermination Endpoint reading

Figure 2: Experimental Workflow for MIC Determination. Standardized protocol for broth microdilution method to determine minimum inhibitory concentrations of this compound against bacterial isolates. [1]

Troubleshooting Guide

Table 4: Common issues and solutions in this compound experiments

Problem Potential Causes Solutions
Unexpected bacterial growth on selective media Antibiotic degradation; Improper concentration; Resistant contaminants Prepare fresh antibiotic stock; Verify concentration calculations; Use proper aseptic technique
Poor bacterial growth even without antibiotic Media preparation error; Bacterial strain viability Verify media components and pH; Check bacterial strain storage conditions and revive properly
Inconsistent MIC results Inoculum density variation; Antibiotic precipitation; Improper storage Standardize inoculum preparation; Ensure complete antibiotic dissolution in media; Verify proper storage conditions
No synergy observed with sulfonamides Organism intrinsically resistant; Incorrect ratio of compounds Verify baseline susceptibility of test organism; Optimize compound ratios in checkerboard assay

Additional Considerations: When troubleshooting unexpected results, consider the following factors:

  • Chemical Stability: this compound is light-sensitive and may degrade if stored improperly or exposed to light for extended periods. Always protect stocks and working solutions from light by using amber vials or wrapping containers in aluminum foil. [1]

  • Resistance Mechanisms: Be aware that bacterial resistance to trimethoprim may occur through various mechanisms including cell wall impermeability, overproduction of chromosomal DHFR, or production of trimethoprim-resistant DHFR enzymes. These resistance patterns can affect experimental outcomes and should be considered when interpreting unexpected results. [5] [3]

  • Media Interactions: Certain media components, particularly thymidine or thymine, can antagonize trimethoprim activity by bypassing the metabolic blockade. Use media formulations with minimal thymidine content (such as Mueller-Hinton broth) for susceptibility testing to ensure accurate results. [1]

Conclusion

This compound serves as a versatile and valuable tool in microbiological research, particularly for selective bacterial culture, susceptibility testing, and combination therapy studies. Its specific mechanism of action targeting bacterial DHFR, combined with its favorable solubility characteristics as the lactate salt, make it well-suited for a wide range of experimental applications. By following the detailed protocols and guidelines provided in this document, researchers can reliably incorporate this compound into their experimental designs to investigate bacterial growth control, resistance mechanisms, and antibiotic interactions. As with all antibacterial agents, judicious use in research settings is essential to help mitigate the development and spread of antimicrobial resistance while enabling important scientific advances in microbiology and drug development.

References

Understanding Trimethoprim Lactate in Selective Media

Author: Smolecule Technical Support Team. Date: February 2026

Trimethoprim lactate is the lactate salt form of trimethoprim, which provides better solubility in aqueous solutions used for culture media [1] [2]. Its primary role in selective media is to inhibit the growth of unwanted bacteria that do not possess specific resistance mechanisms, thereby selecting for desired clones or organisms.

Mechanism of Action: this compound is a potent inhibitor of bacterial dihydrofolate reductase (DHFR) [3] [1] [4]. By binding to DHFR, it prevents the reduction of dihydrofolate to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of thymidine and purines. Its inhibition leads to the cessation of bacterial DNA synthesis and, consequently, bacterial cell death [1] [4]. A key feature of trimethoprim is its high selectivity for bacterial DHFR over the mammalian enzyme, making it suitable for use in culture media without excessive toxicity to host cells [3] [1].

The following diagram illustrates this mechanism and its application in a selection workflow:

G Mechanism and Use in Bacterial Selection cluster_pathway Folate Metabolism Pathway cluster_selection Selection in Culture Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Catalyzes DNA_Synthesis DNA_Synthesis Tetrahydrofolate->DNA_Synthesis Trimethoprim This compound Trimethoprim->Dihydrofolate Inhibits Media Media Susceptible_Bacteria Susceptible Bacteria (No functional thyA) Media->Susceptible_Bacteria Resistant_Bacteria Resistant Bacteria (thyA gene inactivated) Media->Resistant_Bacteria Inhibition DNA Synthesis Inhibited (Growth Arrest) Susceptible_Bacteria->Inhibition Survival Normal DNA Synthesis (Successful Growth) Resistant_Bacteria->Survival

Key Properties and Suggested Working Concentrations

The table below summarizes the essential characteristics of this compound for preparing selective media [1] [4].

Property Description / Value
CAS Number 23256-42-0 [4] [2]
Molecular Formula C₁₇H₂₄N₄O₆ [1] [4]
Molecular Weight 380.4 g/mol [1] [4]
Appearance White to off-white crystalline powder [1]
Solubility Soluble in water (~20 mg/mL); also soluble in DMSO [1] [2]
Storage Store desiccated at 2–8°C, protected from light [1]

Determining the exact working concentration is critical and depends on the bacterial species and the specific selection pressure required. The search results do not provide a universal concentration table, but they offer the following guidance:

  • General Use: Typical bacterial selection ranges are often in the low µg/mL scale [1].
  • Specific Example: In the genetic engineering of Lactococcus lactis described below, a concentration of 4 µg/mL was used effectively in M17 medium [5].
  • Preparation Range: It is suggested that researchers validate the working concentration via pilot tests [1]. A 10 mg/mL stock solution in water is a feasible starting point for dilution [2].

Example Protocol: Selection of Recombinant Lactococcus lactis

A clear and detailed application of this compound as a selective agent is documented in a 2021 study for the selection of genetically modified Lactococcus lactis [5]. The following workflow and protocol outline this process.

G Workflow for Recombinant L. lactis Selection cluster_mechanism Step1 1. Genetic Modification Inactivate chromosomal thyA gene Step2 2. Plate on Selective Media M17 + Thymidine + this compound Step1->Step2 Step3 3. Mechanism of Selection Step2->Step3 Step4 4. Outcome Step3->Step4 WT Wild-Type (thyA+) DHFR inhibited by TMP THF depleted → Cell death Step3->WT Mutant Recombinant (thyA-) No functional ThyA THF pool maintained → Cell growth Step3->Mutant Successful_Selection Only recombinant L. lactis grows Step4->Successful_Selection

Detailed Protocol [5]:

  • Principle: This is a positive selection system. The bacterial strain is engineered by replacing the chromosomal thyA gene (encoding thymidylate synthase) with the gene of interest. In the presence of the DHFR inhibitor trimethoprim, wild-type cells with a functional thyA gene deplete their tetrahydrofolate (THF) pool and die. The recombinant cells, lacking thyA, are unable to deplete their THF pool and can survive and grow when the medium is supplemented with thymidine [5].

  • Materials:

    • Base Medium: M17 broth or agar.
    • Supplements: Thymidine (stock solution: 20 mg/mL in water, filter-sterilized).
    • Selective Agent: this compound (stock solution: e.g., 1-5 mg/mL in water, filter-sterilized).
    • Bacterial Culture: Lactococcus lactis strain with thyA gene deletion (or integration of a foreign gene at the thyA locus).
  • Procedure:

    • Prepare Supplemented Medium: To sterile, warm M17 medium, add thymidine to a final concentration of 20 µg/mL and this compound to a final concentration of 4 µg/mL [5]. Mix thoroughly.
    • Plate the Culture: Spread the transformed or cultured bacterial cells onto the prepared selective agar plates.
    • Incubation: Incubate the plates at an appropriate temperature (e.g., 30°C for L. lactis) for 24-48 hours [5].
    • Analysis: Only bacterial clones that have successfully integrated the construct at the thyA locus (and thus are thyA-deficient) will be able to form colonies.

Practical Tips for Application

Based on the search results, here are key considerations for researchers using this compound [1]:

  • Fresh Preparation: Always dissolve and dilute a fresh stock solution just prior to use to maintain its potency. Protect stock solutions from light [1].
  • Concentration Validation: The effective concentration can vary by organism and even strain. It is highly recommended to perform pilot tests, such as a Minimum Inhibitory Concentration (MIC) assay, to determine the optimal concentration for your specific application [1].
  • Use of Controls: Include proper negative controls (media without antibiotic) and, where possible, rescue controls (e.g., media supplemented with exogenous thymidine) to confirm that the observed inhibition is specifically due to the antifolate activity of trimethoprim [1].
  • Awareness of Resistance: Be aware that some bacterial strains may have intrinsic or acquired resistance to trimethoprim. It is good practice to verify the susceptibility of your target and contaminant strains beforehand [1].

Important Safety Note

The product information in the search results explicitly states that this compound is "for research use only, not for diagnostic or therapeutic use" [1] [4]. It should be handled according to standard laboratory safety protocols, including the use of gloves, eye protection, and a lab coat [1].

References

preparing Trimethoprim lactate stock solution for research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Trimethoprim Lactate

This table summarizes key information about this compound from a chemical supplier [1]:

Property Detail
Catalog Number T39862
CAS Number 23256-42-0
Molecular Formula C₁₇H₂₄N₄O₆
Molecular Weight 380.4 g/mol
Purity ≥99.9%
Storage -20°C, protect from direct sunlight, store under nitrogen

Solubility Data and Suggested Stock Solution Preparation

Based on the available solubility information, here are suggested concentrations for stock solutions [1]:

Solvent Suggested Concentration Notes
DMSO 200 mg/mL (525.76 mM) Sonication is recommended to dissolve.
Water 10 mg/mL (26.29 mM) Sonication is recommended to dissolve.

The supplier also lists an in vivo formulation as a reference: 5 mg/mL in a solution of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline, with sonication recommended [1]. Important Note: The supplier states that all their products are "for research purposes only and cannot be used for human consumption" [1].

Handling and Safety Considerations

  • General Safety: When handling Trimethoprim or its formulations, be aware that it can cause side effects such as itching, skin rash, nausea, vomiting, or diarrhoea [2].
  • Environmental Impact: From an environmental research perspective, one study proposed that to limit the risk of selecting for antibiotic-resistant bacteria in aquatic environments, the exposure level for Trimethoprim should be kept below 1 µg/L [3].

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and using a this compound stock solution, based on the scattered information available.

Start Start Preparation Weigh Weigh this compound Powder Start->Weigh ChooseSolvent Choose Solvent Weigh->ChooseSolvent CheckDMSO Solvent = DMSO? ChooseSolvent->CheckDMSO SolvDMSO DMSO AddSolvent Add Solvent to Powder SolvDMSO->AddSolvent SolvWater Purified Water SolvWater->AddSolvent Sonicate Sonicate Mixture AddSolvent->Sonicate Aliquot Aliquot Solution Sonicate->Aliquot Store Store at -20°C Aliquot->Store Use Use in Assay Store->Use CheckDMSO->SolvDMSO Yes CheckWater Solvent = Water? CheckDMSO->CheckWater No CheckWater->ChooseSolvent No CheckWater->SolvWater Yes

Critical Gaps and Next Steps for Protocol Development

The information found is insufficient to create a complete and safe protocol. You will need to investigate the following:

  • Verification of Purity and Identity: The protocol should begin with verifying the identity and purity of the raw powder using analytical methods like HPLC or mass spectrometry [4].
  • Detailed Step-by-Step Instructions: The search results lack specifics on the duration of sonication, mixing procedures, and whether solutions need to be filter-sterilized.
  • Quality Control Checks: A complete protocol requires quality control steps, such as measuring the pH of the final solution or using HPLC to confirm the final concentration and stability.
  • Stability Studies: The provided data does not indicate how long the stock solutions remain stable under the recommended storage conditions. You would need to establish this through experiments.

References

Trimethoprim lactate in antibiotic combination studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoprim Lactate

This compound is the lactate salt form of trimethoprim, a potent antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor [1] [2]. It is active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1]. In research, it is frequently used in selective media, minimum inhibitory concentration (MIC) testing, and, crucially, in studies investigating synergistic antibiotic combinations to combat antimicrobial resistance [3] [2].

Mechanism of Action

The primary mechanism of this compound involves the inhibition of bacterial dihydrofolate reductase (DHFR) [4] [1] [2]. This enzyme is essential for converting dihydrofolate into tetrahydrofolate (THF), a vital cofactor in the synthesis of thymidine and purines, which are the building blocks of DNA [2].

By blocking this step, this compound effectively halts bacterial DNA synthesis, leading to the suppression of bacterial growth [4] [2]. A key feature of trimethoprim is its high selectivity for bacterial DHFR over the human version of the enzyme, which makes it a relatively safe and effective research tool [2].

The following diagram illustrates this mechanism and its strategic use in combination therapy.

G FolatePathway Bacterial Folate Metabolism Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Enzyme: Dihydrofolate Reductase (DHFR) Nucleotides DNA & Nucleotide Synthesis THF->Nucleotides Trimethoprim This compound Subgraph2        Downstream BlockadeTrimethoprim inhibits dihydrofolate reductase (DHFR)     Trimethoprim->Subgraph2 Sulfonamide Sulfonamide Antibiotics Subgraph1        Upstream BlockadeSulfonamides inhibit dihydropteroate synthase     Sulfonamide->Subgraph1 Pteridine Pteridine & PABA DHP Dihydropteroate Pteridine->DHP Enzyme: Dihydropteroate Synthase DHP->DHF Subgraph1->DHP Subgraph2->DHF

Key Research Applications

This compound serves several critical functions in microbiological and biochemical research, as outlined in the table below.

Application Area Specific Use Key Experimental Consideration
Selective Media & Plasmid Maintenance Selects for bacteria with resistance plasmids; maintains plasmid-bearing clones in culture [2]. Determine optimal concentration via pilot MIC tests; typical range is 5–50 µg/mL, varying by bacterial strain [2].
MIC & Susceptibility Assays Determines minimum inhibitory concentration (MIC) for profiling antibiotic resistance in Gram-positive and Gram-negative strains [2]. Prepare fresh stock solutions before use; include control strains with known susceptibility [2].
Folate Metabolism & DHFR Studies Investigates folate pathway inhibition, enzymology of DHFR, and metabolic flux; used in rescue experiments with exogenous thymidine [5] [2]. Use thymidine rescue to confirm on-target effect; validate specificity of inhibition [2].
Antibiotic Combination & Synergy Studies Pairs with sulfonamides for sequential pathway blockade; identifies synergistic combinations against resistant bacteria [3] [6] [2]. Use checkerboard assays or computational models to quantify synergy (e.g., FIC Index ≤0.5 indicates synergy) [3].

Protocol for Synergistic Combination Studies

This protocol details how to experimentally test this compound in combination with other antibiotics, such as sulfonamides, to identify synergistic effects.

Workflow Overview

The experimental process for screening synergistic combinations can be automated and miniaturized for high-throughput analysis, as illustrated below.

G Start Experimental Workflow for Synergy Screening Step1 1. Prepare Antibiotic Stock Solutions Start->Step1 Step2 2. Create Combination Matrix Step1->Step2 P1 • this compound: 10 mg/mL in DMSO or water [2] • Other antibiotics (e.g., Sulfamethoxazole) • Filter sterilize, aliquot, store at -20°C Step1->P1 Step3 3. Inoculate Bacterial Culture Step2->Step3 P2 • Use a checkerboard design in 96-well plates. • Serially dilute each antibiotic alone and in combination. Step2->P2 Step4 4. Dispense & Incubate Step3->Step4 P3 • Use mid-log phase culture. • Dilute to ~5x10⁵ CFU/mL in fresh broth. Step3->P3 Step5 5. Measure Growth & Analyze Step4->Step5 P4 • Use robotic liquid handling for miniaturization [7]. • Incubate at 37°C for 16-20 hours. Step4->P4 P5 • Read optical density (OD600). • Calculate FIC Index to determine synergy [3]. Step5->P5

Materials and Reagents
  • This compound stock solution: 10 mg/mL in DMSO or purified water (sonication may be required) [1] [2]. Filter sterilize (0.22 µm), aliquot, and store protected from light at -20°C for long-term use [2].
  • Secondary antibiotic stock solution (e.g., Sulfamethoxazole for a classic combination): Prepare at a suitable concentration based on its solubility.
  • Bacterial strain: An appropriate strain, such as Escherichia coli MG1655, grown to mid-log phase [3].
  • Growth medium: Suitable for the bacterial strain, typically Mueller-Hinton Broth.
  • Sterile 96-well cell culture plates.
  • Multichannel pipettes or robotic liquid handling systems [7].
  • Plate reader capable of measuring optical density at 600 nm (OD₆₀₀).
Step-by-Step Procedure
  • Prepare Antibiotic Working Solutions: Dilute the antibiotic stock solutions in sterile growth medium or buffer to create working solutions at higher concentrations (e.g., 10x the highest final test concentration).
  • Checkerboard Setup: In a 96-well plate, serially dilute this compound along the rows and the second antibiotic along the columns using a checkerboard pattern. Leave wells for growth control (no antibiotic) and sterility control (no bacteria) [3].
  • Inoculate Plates: Dilute a mid-log phase bacterial culture in fresh broth to a concentration of approximately 5 × 10⁵ CFU/mL. Add the bacterial inoculum to all wells except the sterility control.
  • Incubation: Cover the plate, place it in a humidified chamber, and incubate at 37°C for 16-20 hours without shaking.
  • Growth Measurement and Analysis: Measure the OD₆₀₀ of each well using a plate reader. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the formula:
    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
    • Interpret the results as follows: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), Antagonism (FIC > 4) [3].

Critical Considerations for Researchers

  • Solubility and Stability: this compound is soluble in water (~20-36 mg/mL) and DMSO (~76 mg/mL) [4] [2]. Prepare fresh stock solutions just before use and protect from light to maintain potency, as it is light-sensitive [2].
  • Rescue Experiments: To confirm that the observed inhibitory effect is specifically due to DHFR inhibition, include a rescue control by adding exogenous thymidine (e.g., 50 µg/mL) to the growth medium. Restoration of bacterial growth confirms on-target activity [2].
  • Computational Prediction: For a more targeted approach, consider using computational tools to predict synergistic pairs before wet-lab experiments. Graph learning frameworks that analyze network proximity in bacterial protein-protein interaction networks can efficiently prioritize combinations with a higher likelihood of synergy [3].
  • Strain-Specific Resistance: Be aware that some bacterial strains possess innate or acquired resistance to trimethoprim. Verify the susceptibility of your specific strain before initiating combination studies [2].
  • Research Use Only: This product and protocol are intended for research purposes only and not for diagnostic or therapeutic use [2].

References

Trimethoprim lactate in cocrystallization with carboxylic acids

Author: Smolecule Technical Support Team. Date: February 2026

Rationale and Scientific Background

Cocrystallization is a crystal engineering strategy used to enhance the physicochemical properties of Active Pharmaceutical Ingredients (APIs), such as poor aqueous solubility, without altering their chemical structure [1]. Trimethoprim is a BCS Class II antibiotic with poor aqueous solubility, making it a strong candidate for cocrystal development [2].

  • Molecular Recognition in TMP: The TMP molecule contains two key binding sites on its diaminopyrimidine ring [3]:
    • The N1 nitrogen and the C2-NH₂ amino group is the primary site that typically interacts with carboxylic acid groups, often through charge-assisted hydrogen bonds after proton transfer, forming a salt.
    • The N3 nitrogen and the C4-NH₂ amino group acts as a secondary binding site, which can be utilized to form ternary ionic cocrystals (ICCs) with a second coformer.
  • The Case for TMP Lactate: It is important to note that in TMP lactate, the lactate ion has already satisfied the primary binding site. Therefore, the rationale for its cocrystallization would likely focus on using the secondary (N3/C4-NH₂) binding site to interact with additional carboxylic acids, aiming to form molecular ionic cocrystals of type A⁻BH⁺C (where BH⁺ is protonated TMP and A⁻ is lactate) [3].

Key Physicochemical Parameters for Coformer Selection

Selecting appropriate carboxylic acid coformers is crucial. The following parameters should be considered, with a summary provided in the table below.

Parameter Consideration & Rationale Experimental Determination
pKₐ Difference (ΔpKₐ) Predicts proton transfer potential. A rule of thumb is that ΔpKₐ (pKₐ(base) - pKₐ(acid)) > 3 favors salt formation. For non-conjugate ICCs, this is less critical [3]. Calculated from literature pKₐ values.
Hydrogen Bonding Propensity Coformers should possess functional groups (e.g., -COOH, -OH) capable of forming robust heterosynthons with the secondary site of TMP [3] [2]. Computational molecular electrostatic potential (MEP) and hydrogen bonding energy calculations [3].
Aqueous Solubility More soluble coformers can improve the dissolution rate of the resulting cocrystal via a "spring and parachute" effect [1]. Standard solubility measurements.
Structural Compatibility The molecular geometry of the coformer (e.g., linear diacids like fumaric acid) can influence packing and synthon formation in the crystal lattice [3]. Crystal structure prediction (CSP) and single-crystal X-ray diffraction.

Experimental Protocol: Solution Crystallization for ICC Screening

This protocol is adapted from methods used to form the ternary molecular ICC Htmp⁺(diflunisal⁻)·H₂fum (fumaric acid), which is directly relevant to targeting the secondary binding site of TMP [3].

Materials and Equipment
  • API: Trimethoprim lactate.
  • Coformers: Carboxylic acids (e.g., fumaric acid, oxalic acid, diclofenac).
  • Solvents: Methanol, acetonitrile, or their mixtures.
  • Equipment: Ultrasonic bath, magnetic stirrer, vial or beaker with loose lid for slow evaporation, vacuum filtration setup, analytical balance.
Procedure
  • Weighing: Accurately weigh this compound, a carboxylic acid NSAID (e.g., diflunisal), and a dicarboxylic acid (e.g., fumaric acid) in a 1:1:1 molar ratio (e.g., 0.086 mmol of each) [3].
  • Dissolution: Transfer the mixture to a vial. Add a minimal volume of solvent (e.g., methanol or acetonitrile) to dissolve the solids. Gentle heating or sonication may be used to aid dissolution.
  • Crystallization: Allow the solution to stand at room temperature, covered with a lid or parafilm with small holes to enable slow solvent evaporation.
  • Harvesting: Once crystals form (typically within several days), collect them via vacuum filtration.
  • Drying: Air-dry the crystals briefly at room temperature to remove residual solvent.

The workflow for this procedure is summarized in the following diagram:

G start Start Cocrystallization weigh Weigh Components 1:1:1 Molar Ratio (TMP Lactate, Carboxylic Acid, Diacid) start->weigh dissolve Dissolve in Minimal Solvent (e.g., MeCN, MeOH) weigh->dissolve evaporate Slow Evaporation at Room Temperature dissolve->evaporate harvest Harvest Crystals via Vacuum Filtration evaporate->harvest analyze Solid-State Characterization harvest->analyze ppxrd Powder XRD (PXRD) analyze->ppxrd dsc Thermal Analysis (DSC/TGA) analyze->dsc scr Single-Crystal XRD analyze->scr

Characterization and Analysis of Solid Forms

A multi-technique approach is essential to confirm the formation of a new solid phase and distinguish between cocrystals, salts, and simple physical mixtures [1].

Technique Application & Information Gained
Powder X-ray Diffraction (PXRD) Primary technique to confirm the formation of a new crystalline phase by comparing the pattern to those of the parent components [4].
Single-Crystal X-ray Diffraction (SCXRD) The definitive technique for determining the molecular structure, stoichiometry, and hydrogen-bonding interactions (synthons) within the crystal lattice [3] [5].
Differential Scanning Calorimetry (DSC) Reveals the thermal behavior (melting point, decomposition) of the new solid form. A distinct melting event suggests a new phase [2].
Solubility and Dissolution Testing Evaluates the potential for bioavailability enhancement. Measurements are typically performed in aqueous buffers or biorelevant media [1] [2].

Conclusion and Future Perspectives

The cocrystallization of trimethoprim presents a promising pathway to modify its solid-form properties. While current research provides a strong foundation with trimethoprim itself, applying these principles to This compound remains an unexplored and potentially fruitful area of research. The key challenge and opportunity lie in engineering interactions with the molecule's secondary binding site. Future work should leverage computational crystal structure prediction and advanced screening techniques to rationally design and synthesize novel TMP lactate ionic cocrystals.

References

Comprehensive Application Notes and Protocols: Synthesis and Characterization of Molecular Ionic Cocrystals with Trimethoprim

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethoprim and Pharmaceutical Cocrystals

Trimethoprim (TMP) is a broad-spectrum antibacterial agent that functions as a dihydrofolate reductase inhibitor, effectively blocking bacterial folate synthesis. As a Biopharmaceutics Classification System (BCS) Class II/IV drug, TMP suffers from poor aqueous solubility, which limits its bioavailability and therapeutic efficacy [1] [2] [3]. Molecular ionic cocrystals (ICCs) represent an advanced crystal engineering approach to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs) without altering their chemical structure or pharmacological activity. These multicomponent systems consist of TMP in a crystalline arrangement with one or more coformers, primarily carboxylic acids, stabilized through charge-assisted hydrogen bonding [4] [3].

The synthon preference in TMP-based ICCs demonstrates consistent patterns where proton transfer occurs from carboxylic acid coformers to the N1 nitrogen of the pyrimidine ring, creating a cationic TMP species (Htmp+) that interacts with the carboxylate anion of the coformer. This primary interaction leaves the N3/C4-NH2 site available for secondary binding with additional coformers, enabling the formation of ternary ICC systems with enhanced properties [4]. The strategic design of these multicomponent crystals represents a powerful methodology to overcome the inherent solubility limitations of TMP while potentially enabling fixed-dose combination therapies with complementary pharmaceuticals such as nonsteroidal anti-inflammatory drugs (NSAIDs) [4].

Synthesis Protocols

Solvent Evaporation Method

The solvent evaporation method provides high-quality crystals suitable for comprehensive structural characterization, including single-crystal X-ray diffraction analysis.

  • Materials: Trimethoprim (pharmaceutical grade), coformers (e.g., diflunisal, fumaric acid, citric acid, malic acid, mandelic acid), solvents (methanol, acetonitrile, or mixtures) [4] [2] [5]

  • Equipment: Glass vials (10-50 mL), magnetic stirrer with heating capability, water bath, filtration apparatus, analytical balance, fume hood

  • Procedure:

    • Prepare stoichiometric solution: Weigh TMP and coformer(s) in 1:1 or 1:1:1 molar ratio (typically 0.086 mmol of each component) and transfer to a clean glass vial [4]
    • Add minimal solvent: Add minimum amount of solvent (methanol or acetonitrile) required for complete dissolution, typically 3-5 mL per 100 mg total solute [4] [2]
    • Facilitate dissolution: Heat gently in water bath (40-60°C) with continuous stirring at 300-500 rpm until complete dissolution is achieved [6]
    • Filter solution: Filter the warm solution through a 0.45 μm syringe filter to remove any particulate matter or undissolved impurities
    • Controlled evaporation: Allow filtrate to evaporate slowly at ambient temperature (20-25°C) under fume hood protection
    • Crystal harvest: Collect developed crystals after 3-7 days, typically when solvent evaporation is complete and crystalline material is visually evident [4]
Solvent Drop Grinding (Mechanochemical) Method

This green chemistry approach minimizes solvent consumption and often yields cocrystals more rapidly than solution-based methods.

  • Materials: Trimethoprim, coformers (e.g., mandelic acid, malic acid), minimal solvent (methanol or acetonitrile) for liquid-assisted grinding [1] [5]

  • Equipment: Planetary ball mill or mechanical grinder, grinding jars and balls (typically zirconia or stainless steel), spatulas, weighing paper

  • Procedure:

    • Charge grinding jar: Weigh TMP and coformer in 1:1 molar ratio (typically 100-500 mg total) and transfer to grinding jar [1]
    • Add grinding solvent: Add minimal amount of solvent (10-20 μL per 100 mg solid) to facilitate molecular migration and interaction through liquid-assisted grinding
    • Mill mixture: Process mixture in planetary ball mill at 300-500 rpm for 30-60 minutes using appropriate ball-to-powder ratio (typically 10:1)
    • Collect product: Carefully remove resulting solid material from grinding jar using clean spatula
    • Dry product: Allow material to air-dry under ambient conditions for 1-2 hours to remove residual solvent [1]

Table 1: Optimal Synthesis Conditions for Various TMP Cocrystal Systems

Coformer System Method Solvent Stoichiometry (TMP:Coformer) Temperature Yield
Diflunisal/Fumaric Acid Solvent Evaporation Acetonitrile 1:1:1 Ambient ~65%
Citric Acid Solvent Evaporation Methanol 1:1 Ambient ~72%
Malic Acid Solvent Evaporation Methanol 1:1 60°C ~68%
Mandelic Acid Solvent Drop Grinding Methanol 1:1 Ambient (grinding) ~85%
NSAIDs (Various) Slurry Crystallization Acetone/Water 1:1 4°C ~60%

Coformer Selection and Rational Design

The systematic selection of appropriate coformers is crucial for successful ICC formation with TMP. The synthon hierarchy approach prioritizes functional groups capable of forming robust hydrogen bonds with TMP's specific acceptor and donor sites.

Structural Compatibility Guidelines
  • Primary Binding Site: Carboxylate anions preferentially form charge-assisted hydrogen bonds with the protonated N1 position and C2-NH2 group of Htmp+, creating a robust eight-membered ring motif [4]
  • Secondary Binding Site: The N3/C4-NH2 region serves as secondary interaction site for additional coformers in ternary ICC systems, particularly dicarboxylic acids that can bridge multiple TMP molecules [4]
  • pKa Considerations: Coformers with pKa values 1-3 units lower than TMP's N1 basicity (pKa ≈ 7.1) favor proton transfer and salt formation, while smaller differences often yield neutral cocrystals [7]
  • Solubility Parameters: Coformers with higher aqueous solubility than TMP (0.4-0.7 mg/mL) generally produce ICCs with enhanced dissolution properties [1] [2] [5]

Table 2: Effective Coformers for TMP ICC Formation and Resulting Solubility Enhancement

Coformer Coformer Type ΔpKa (TMP-Coformer) ICC Type Solubility Enhancement (vs. TMP)
Citric Acid Tricarboxylic acid ~3.1 Ternary ICC 7.0-fold [2]
Malic Acid Dicarboxylic acid ~2.8 Binary ICC 2.5-fold [5]
Mandelic Acid Monocarboxylic acid ~2.5 Binary Salt 2.73-fold [1]
Diflunisal NSAID (carboxylic acid) ~3.0 Ternary ICC Not reported [4]
Fumaric Acid Dicarboxylic acid ~3.2 Ternary ICC Not reported [4]
Oxalic Acid Dicarboxylic acid ~3.5 Binary Salt Reported in literature [4]

The following diagram illustrates the strategic approach to coformer selection and synthesis planning for Trimethoprim ICCs:

G Start Start: Coformer Selection for TMP ICCs pKa pKa Analysis Start->pKa Solubility Solubility Assessment Start->Solubility Site1 Primary Binding Site: N1 position & C2-NH2 pKa->Site1 Site2 Secondary Binding Site: N3 & C4-NH2 Site1->Site2 Method Synthesis Method Selection Site2->Method Solubility->Method Binary Binary ICC Formation Method->Binary Ternary Ternary ICC Formation Method->Ternary Char Characterization & Performance Testing Binary->Char Ternary->Char

Characterization Techniques and Protocols

Solid-State Characterization

Comprehensive analysis using multiple complementary techniques is essential to confirm ICC formation and characterize the resulting materials.

  • Single Crystal X-ray Diffraction (SCXRD)

    • Purpose: Determine precise molecular arrangement, stoichiometry, and hydrogen bonding patterns
    • Protocol: Select suitable single crystal (0.1-0.3 mm dimensions), mount on goniometer, collect data at 100-293K using Mo/Kα radiation (λ = 0.71073 Å). Solve structure using direct methods (SHELXT) and refine with SHELXL [4]
    • Expected Results: Identification of proton transfer from carboxyl group to TMP N1, formation of charge-assisted N+-H⋯O- hydrogen bonds (1.5-1.7 Å), and characterization of secondary synthons [4]
  • Powder X-ray Diffraction (PXRD)

    • Purpose: Confirm bulk phase purity and differentiate ICC from starting materials
    • Protocol: Grind sample gently, load in sample holder, scan from 5° to 40° 2θ with 0.02° step size and 1-2s/step counting time using Cu/Kα radiation
    • Expected Results: Distinct diffraction pattern different from physical mixture components, with new characteristic peaks indicating novel crystalline phase [1] [2]
  • Differential Scanning Calorimetry (DSC)

    • Purpose: Identify phase transitions and determine melting behavior
    • Protocol: Weigh 2-5 mg sample in sealed aluminum pan, heat from 25°C to 250°C at 10°C/min under nitrogen purge (50 mL/min)
    • Expected Results: Single, sharp endothermic peak at temperature distinct from parent compounds, indicating formation of new crystalline phase [1] [5]
Spectroscopic Analysis
  • Fourier Transform Infrared (FTIR) Spectroscopy

    • Purpose: Detect proton transfer and hydrogen bonding through vibrational frequency shifts
    • Protocol: Prepare KBr pellet (1-2% sample), acquire spectra from 4000-400 cm⁻¹ with 4 cm⁻¹ resolution
    • Expected Results: Shift or disappearance of carboxylic acid C=O stretch (~1700 cm⁻¹), appearance of carboxylate asymmetric (~1550-1650 cm⁻¹) and symmetric (~1400 cm⁻¹) stretches, N-H stretching frequency shifts [1] [5]
  • Hirshfeld Surface Analysis

    • Purpose: Quantify intermolecular interactions and visualize molecular environment
    • Protocol: Generate Hirshfeld surfaces based on crystal structure data, calculate fingerprint plots using CrystalExplorer software
    • Expected Results: O⋯H/H⋯O interactions representing 40-50% of surface contacts, characteristic of hydrogen-bonded ICCs [4]

Performance Evaluation

Solubility and Dissolution Testing

Quantitative assessment of solubility enhancement is critical for evaluating the pharmaceutical performance of TMP ICCs.

  • Equilibrium Solubility Method:

    • Place excess ICC sample in glass vials containing CO₂-free distilled water (5-10 mL)
    • Sonicate for 5 minutes, then agitate in water bath shaker at 37°C for 24 hours
    • Filter through 0.45 μm membrane, dilute filtrate appropriately
    • Analyze by HPLC with C18 column, mobile phase acetonitrile:phosphoric acid (10:90), detection at 271 nm [1] [2]
  • Dissolution Rate Testing:

    • Use USP Apparatus II (paddle) with 900 mL dissolution medium (0.1N HCl or water) at 37°C ± 0.5°C
    • Add sample equivalent to 100 mg TMP, rotate at 50 rpm
    • Withdraw aliquots (5 mL) at predetermined time points (5, 10, 15, 30, 45, 60 min)
    • Filter immediately through 0.45 μm filter, analyze by HPLC [2]
Antibacterial Activity Assessment

Biological efficacy evaluation confirms that cocrystallization maintains or enhances antimicrobial activity.

  • Agar Disk Diffusion Method:
    • Prepare bacterial suspension (E. coli ATCC 25922) equivalent to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)
    • Swab inoculate evenly on Mueller-Hinton agar plates
    • Apply sterile filter paper disks impregnated with TMP or TMP ICCs (equivalent TMP concentration)
    • Incubate at 35°C for 18-24 hours, measure inhibition zone diameters [5]

Table 3: Performance Enhancement of Representative TMP ICC Systems

ICC System Solubility Enhancement Dissolution Rate (% at 60 min) Antibacterial Activity (Zone Inhibition mm) Stability
TMP Citrate 7.0-fold [2] 88.26% (water) [2] Not reported >6 months ambient
TMP Malate 2.5-fold [5] Not reported Significant increase vs. TMP [5] >3 months ambient
TMP Mandelate 2.73-fold [1] Not reported Not reported >3 months ambient
TMP alone Reference 43.03% (water) [2] Reference value Stable

Troubleshooting and Optimization

Successful implementation of TMP ICC protocols requires attention to potential challenges:

  • Low Yield or No Crystal Formation:

    • Problem: Precipitation of amorphous material or starting components instead of ICC
    • Solution: Optimize solvent system using solvent-drop grinding screening; slow evaporation rate; employ anti-solvent addition techniques [4] [3]
  • Phase Instability:

    • Problem: Transformation to hydrated forms or dissociation during storage
    • Solution: Control relative humidity during processing and storage (<40% RH); characterize hydrate formation tendency early [3]
  • Inadequate Solubility Enhancement:

    • Problem: Limited improvement in dissolution profile compared to pure TMP
    • Solution: Select coformers with significantly higher aqueous solubility; consider ternary systems with highly soluble secondary coformers [2] [5]
  • Reproducibility Issues:

    • Problem: Batch-to-batch variability in ICC properties
    • Solution: Strict control of crystallization parameters (supersaturation, cooling rate, agitation); implement process analytical technologies for monitoring [4] [3]

Conclusion

The synthesis of molecular ionic cocrystals presents a robust strategy for enhancing the pharmaceutical performance of trimethoprim. The consistent synthon preference observed across diverse coformer systems provides a predictable framework for rational ICC design. Through appropriate coformer selection and optimized synthesis protocols, researchers can achieve significant improvements in TMP solubility (2.5 to 7-fold enhancement) and dissolution rates while maintaining or enhancing antibacterial activity. The comprehensive characterization workflows outlined in these application notes ensure proper identification and evaluation of novel TMP ICC systems, facilitating their development as advanced pharmaceutical materials with potentially improved therapeutic profiles.

References

UHPLC-MS/MS Analysis of Trimethoprim and Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trimethoprim (TMP) is a widely prescribed antibiotic, often in combination with sulfamethoxazole. Despite its long-term use, comprehensive analytical methods for its metabolites in humans have been limited. This document details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of TMP and five of its key metabolites in human plasma [1]. The method is characterized by its high sensitivity, specificity, and a rapid run time of under 8 minutes.

Experimental Protocol
2.1. Materials and Reagents
  • Analytical Standards: TMP, 4DM-TMP, 3DM-TMP, 1NO-TMP, 3NO-TMP, Cα-OH-TMP, and the internal standard D9-TMP [1].
  • Solvents: UHPLC grade acetonitrile, methanol, and water.
  • Additive: Formic acid.
  • Consumables: Phospholipid removal plates (Phenomenex), 2 mL 96-well sample plates (Waters).
2.2. Equipment
  • UHPLC System: I-Class Acquity UPLC with a Flow-Through Needle (FTN) autosampler.
  • Mass Spectrometer: Xevo TQ-XS triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Chromatography Column: Restek Raptor Biphenyl column (1.8 μm, 100 × 2.1 mm) with a matching pre-column.
  • Sample Preparation: Positive Pressure-96 manifold (Waters) for high-throughput processing.
2.3. Sample Preparation Procedure
  • Spike and Precipitate: Combine 91 μL of human plasma with 9 μL of the appropriate spiking solution (for standards/QC) or 1:3 methanol:water (for subject samples). Add 400 μL of acetonitrile containing the internal standard D9-TMP (20 nM final concentration) for protein precipitation [1].
  • Vortex and Filter: Cap the phospholipid removal plate and vortex at 500 rpm for 5 minutes.
  • Positive Pressure Filtration: Transfer the samples to a collection plate using a positive pressure manifold (3-6 PSI for ~10 minutes).
  • Dry and Reconstitute: Evaporate the filtrate to dryness under a stream of nitrogen at 37°C. Reconstitute the dry residue with 100 μL of 1:3 methanol:water.
  • Final Vortex and Analyze: Vortex the reconstituted samples for 5 minutes at 500 rpm, centrifuge briefly, and transfer to vials for UHPLC-MS/MS analysis.
2.4. UHPLC-MS/MS Instrumental Parameters
  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Methanol with 0.1% formic acid.
    • Gradient Program:
      • 1% B for 0.5 minutes.
      • Ramp to 50% B over 8 minutes.
      • Flash to 99% B and hold for 1.1 minutes.
      • Return to 1% B and re-equilibrate for 1.4 minutes.
    • Flow Rate: 400 μL/min.
    • Column Temperature: 60°C.
    • Autosampler Temperature: 10°C.
    • Injection Volume: Typically 1-5 μL (method-dependent).
  • Mass Spectrometric Conditions:

    • Ionization Mode: ESI positive.
    • Capillary Voltage: 2.0 kV.
    • Source Temperature: 150 °C.
    • Desolvation Temperature: 450 °C.
    • Desolvation Gas Flow: 800 L/h.
    • Nebulizer Gas: 7.0 bar.

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis:

start Start Sample Preparation spiking Spike Plasma with IS (91 µL plasma + 9 µL solution) start->spiking precipitate Protein Precipitation (Add 400 µL ACN with IS) spiking->precipitate vortex1 Vortex 5 min at 500 rpm precipitate->vortex1 filter Positive Pressure Filtration (3-6 PSI for 10 min) vortex1->filter dry Dry under N₂ at 37°C filter->dry recon Reconstitute in 100 µL 1:3 MeOH:Water dry->recon vortex2 Vortex 5 min at 500 rpm recon->vortex2 inject UHPLC-MS/MS Analysis vortex2->inject

2.5. MRM Transitions and Compound-Specific Parameters

The table below lists the optimized multiple reaction monitoring (MRM) transitions and key parameters for each analyte [1].

  • Table 1: MRM Transitions and Parameters for TMP and Metabolites
Analyte Precursor Ion > Product Ion (m/z) Collision Energy (V) Retention Time (min)*
Trimethoprim (TMP) 291.0 > 123.0 25 Method-dependent
4DM-TMP 277.0 > 261.0 25 Method-dependent
3DM-TMP 277.0 > 261.0 25 Method-dependent
1NO-TMP 307.0 > 275.0 23 Method-dependent
3NO-TMP 307.0 > 275.0 23 Method-dependent
Cα-OH-TMP 307.0 > 259.0 17 Method-dependent
D9-TMP (IS) 300.0 > 123.0 25 Method-dependent

*Retention times are method-dependent and should be confirmed empirically.

Method Validation Summary

The method was validated according to FDA guidelines. Key performance data are summarized below [1].

  • Table 2: Method Validation Data (Precision and Accuracy)
Analyte Nominal Concentration [nM] Measured Concentration [nM] Precision (% CV) Accuracy (%)
Trimethoprim 15.6 14.9 13.8 95.5
50.0 46.4 10.0 92.8
200.0 205.8 6.9 102.9
1500.0 1507.7 5.0 100.5
4DM-TMP 1.6 1.5 11.0 97.8
5.0 4.7 8.5 93.2
20.0 20.6 10.1 102.9
150.0 152.9 6.0 100.5
3DM-TMP 1.6 1.5 7.6 99.1
5.0 4.8 7.8 96.1
20.0 20.3 8.7 101.6
150.0 151.1 6.0 100.7
1NO-TMP 1.6 1.5 13.2 98.8
5.0 4.8 10.6 96.2
20.0 20.8 6.1 103.9
150.0 153.2 6.9 102.1
3NO-TMP 1.6 1.6 9.3 103.3
5.0 4.9 9.6 97.8
20.0 21.2 11.1 106.2
150.0 151.6 7.2 101.1
Cα-OH-TMP 1.6 1.6 14.3 100.5
5.0 4.9 11.1 97.1
20.0 20.9 5.3 104.7
150.0 152.1 7.9 101.4

Additional Validation Results:

  • Linearity: Calibration curves were linear over the specified ranges [1].
  • Recovery: Extraction recovery was consistent and >70% for all analytes [1].
  • Specificity: No interference was observed from blank plasma matrices [1].
Application Notes
  • Metabolite Profiling: This protocol is the first to enable the quantification of five TMP metabolites (4DM-TMP, 3DM-TMP, 1NO-TMP, 3NO-TMP, and Cα-OH-TMP) in pediatric plasma samples, providing a tool for studying the role of metabolism in adverse drug reactions [1].
  • High-Throughput Adaptation: The 96-well plate format and rapid UHPLC-MS/MS analysis (sub-8 minutes) make this method suitable for high-throughput clinical and pharmacokinetic studies.
  • Robustness: The use of a biphenyl column provides excellent separation for these structurally similar compounds. The validated precision and accuracy values were within ±15% of nominal values, meeting standard bioanalytical criteria [1].

Method Flexibility and Advanced Applications

For specific analytical needs, the core method can be adapted. Alternative techniques like UHPLC-ToF-MS (Time-of-Flight Mass Spectrometry) are highly effective for multiclass, multi-residue screening of antibiotics, including trimethoprim, in various matrices like milk, and offer the advantage of retrospective data analysis [2]. Furthermore, research into trimethoprim's fate in complex systems, such as its metabolization in lettuce, which identified over 30 metabolites, highlights the power of high-resolution mass spectrometry for uncovering novel biotransformation pathways [3].

References

Application Notes: Trimethoprim in Evolution Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Trimethoprim (TMP) serves as a critical tool in experimental evolution due to its well-defined mechanism of action and the predictable pathways bacteria use to develop resistance. It inhibits bacterial dihydrofolate reductase (DHFR), an enzyme essential for synthesizing DNA bases and amino acids [1]. Research by Osterman et al. highlights the value of the morbidostat, a device that continuously cultures bacteria under gradually increasing antibiotic pressure, for mimicking human body conditions and mapping the genetic mutations that confer resistance [2].

A significant recent advancement is the development of 4'-desmethyltrimethoprim (4'-DTMP). This TMP derivative was structurally designed to inhibit not only the wild-type DHFR but also a common resistance-conferring variant, L28R. In experiments, E. coli populations acquired resistance substantially slower when grown in the presence of 4'-DTMP compared to TMP, as 4'-DTMP selects against resistant genotypes with the L28R mutation [1].

Detailed Experimental Protocols

Protocol 1: Laboratory Evolution of Antibiotic Resistance using a Morbidostat

This protocol uses a morbidostat to study real-time evolution of resistance in bacteria like Acinetobacter baumannii or E. coli [2].

  • Primary Reagents:
    • Trimethoprim lactate (or 4'-DTMP for comparative studies), stock solution in DMSO or water.
    • Bacterial strains (e.g., E. coli MG1655, A. baumannii clinical isolates).
    • Growth media (e.g., Mueller-Hinton Broth).
  • Equipment:
    • Morbidostat device.
    • Sterile culture vessels.
    • Incubator/shaker.
    • Spectrophotometer or other OD-measuring device.
    • Centrifuge and DNA extraction kits.
    • Next-generation sequencing platform.
  • Procedure:
    • Inoculation: Dilute an overnight bacterial culture to a low optical density (OD) in fresh, pre-warmed media.
    • Morbidostat Setup & Initiation: Load the diluted culture into the morbidostat vessels. Set the initial antibiotic concentration to a sub-inhibitory level (e.g., 1/4 or 1/8 of the MIC).
    • Automated Evolution: The morbidostat monitors culture density (OD). The computer-controlled system increases the antibiotic concentration in the vessel whenever rapid bacterial growth is detected, maintaining a constant selection pressure.
    • Duration & Sampling: Run the experiment for multiple weeks, sampling the population regularly (e.g., daily) to track changes in the Minimum Inhibitory Concentration (MIC) and to archive samples for genomic analysis.
    • Genomic Analysis: Extract genomic DNA from endpoint and key intermediate populations. Perform whole-genome sequencing to identify mutations that confer resistance, focusing on the folA gene (encoding DHFR) and genes related to efflux pumps [2].
Protocol 2: Serial Passage Assay for Resistance Evolution

A more accessible method without a morbidostat, suitable for comparing the evolutionary impedance of different drugs like TMP vs. 4'-DTMP.

  • Procedure:
    • Inoculation: Prepare multiple parallel cultures of the bacterial strain in media containing a sub-inhibitory concentration of TMP or 4'-DTMP.
    • Daily Passage: Incubate the cultures. Each day, use a small aliquot (e.g., 1%) of the stationary-phase culture to inoculate fresh media containing the same concentration of antibiotic.
    • MIC Check: Every 3-4 days, determine the MIC of the evolved populations against TMP and 4'-DTMP to monitor resistance development.
    • Endpoint Analysis: After a fixed period (e.g., 28 days), perform whole-genome sequencing on the evolved populations to catalogue the resistance mutations that have fixed.

Quantitative Data on Resistance

The tables below summarize key quantitative data on bacterial resistance to trimethoprim and its derivative.

Table 1: Common TMP Resistance Mutations in E. coli DHFR and Drug Efficacy This table compiles common resistance-conferring mutations and the activity of TMP versus 4'-DTMP against them [1].

DHFR Mutation Effect on Enzyme TMP Efficacy 4'-DTMP Efficacy
L28R Reduces TMP affinity, increases substrate (DHF) affinity Low 30-90 fold higher than TMP
P21L, A26T, W30G/R, I94L Reduces affinity for both TMP and DHF Low Comparable to TMP
Wild-type Normal function High (Reference) Comparable to TMP

Table 2: Experimental Dosage and Duration for Evolution Studies This table outlines practical dosage information for trimethoprim from clinical and research contexts [3] [4].

Application Context Typical Dosage/Concentration Duration / Endpoint
Human UTI Treatment 200 mg twice daily (oral) 3 to 14 days, depending on patient
Evolution Experiments (Morbidostat) Starts at sub-MIC, increases automatically with bacterial growth Several weeks until high-level resistance is achieved
Evolution Experiments (Serial Passage) Fixed sub-MIC (e.g., 1/4 to 1/2 MIC) 28+ days with daily passage

Experimental Workflow and Resistance Mechanism Visualization

The following diagrams, created with Graphviz, illustrate the core experimental workflow and the molecular mechanism of action and resistance.

G Start Inoculate Bacteria in Morbidostat A Set Initial Sub-MIC Antibiotic Pressure Start->A B Monitor Bacterial Growth (OD) A->B C Growth Above Threshold? B->C D Automatically Increase Antibiotic Concentration C->D Yes E Sample Population for MIC & Genomic Analysis C->E No D->B F Resistance Stable/High? E->F F->B No End Sequence Endpoint Populations F->End Yes

Diagram 1: Morbidostat Experimental Workflow. This flowchart outlines the automated, continuous culture process for evolving antibiotic resistance under increasing drug pressure [2].

G cluster_molecular Molecular Mechanism of TMP Action & L28R Resistance TMP Trimethoprim (TMP) DHFR_WT Wild-Type DHFR Enzyme TMP->DHFR_WT Inhibits DHFR_Mut Mutant DHFR (L28R) TMP->DHFR_Mut Weak Binding (Resistance) DHF Substrate (DHF) DHF->DHFR_WT Binds DHF->DHFR_Mut Stronger Binding THF Product (THF) DHFR_WT->THF DHFR_Mut->THF

Diagram 2: TMP Mechanism and L28R Resistance. This diagram illustrates how TMP inhibits the wild-type DHFR enzyme and how the L28R mutation specifically reduces TMP binding while maintaining, or even enhancing, substrate processing [1].

Critical Precautions for Researchers

  • Confirmation for 4'-DTMP: While the cited study demonstrates 4'-DTMP's efficacy, researchers must confirm its activity and optimal concentration against their specific bacterial strains, as it is not yet a standard clinical therapeutic [1].
  • Sterile Technique: Aseptic technique is paramount in long-term evolution experiments to prevent contamination.
  • Waste Disposal: All cultures and materials exposed to antibiotics and evolving bacteria must be decontaminated according to institutional biosafety protocols.
  • Genetic Validation: The identified resistance mutations from sequencing should be validated by introducing them into a naive strain to confirm they confer the resistance phenotype.

References

reducing Trimethoprim lactate resistance in E. coli

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trimethoprim Resistance Mechanisms

Trimethoprim (TMP) resistance in E. coli primarily arises through target enzyme modification and gene transfer. The table below summarizes the core mechanisms.

Mechanism Description Key Genes/Examples
Target Enzyme Mutation[ [1] [2] Mutations in the chromosomal gene folA (encodes dihydrofolate reductase, DHFR) decrease TMP binding affinity. The L28R mutation is particularly common and impactful. folA (L28R, P21L, W30R)
Target Enzyme Overexpression[ [1] Promoter mutations (e.g., -34C>T) lead to increased expression of the mutant DHFR enzyme. folA promoter
Acquisition of Resistant DHFR Enzymes[ [3] Horizontal gene transfer of plasmid-borne dfr genes that encode a resistant DHFR enzyme. These are often found within integrons. dfrA1, dfrA5, dfrA7, dfrA12, dfrA17

Emerging Strategies to Combat Resistance

Recent research has moved beyond characterizing resistance to proposing innovative ways to overcome it. Two key strategies are highlighted below.

Targeting a Metabolic Vulnerability: GlyA

Research using transcriptome-integrated functional interactomes of TMP-resistant E. coli has identified serine hydroxymethyltransferase (GlyA) as a critical dependency for sustaining high-level resistance [1].

  • Rationale: Resistant strains show extensive cross-talk between stress-response and metabolic pathways, creating a reliance on GlyA.
  • Experimental Evidence:
    • Necessity: Deletion of the glyA gene was shown to partially rescue TMP sensitivity in both lab-evolved resistant E. coli and a multidrug-resistant clinical isolate [1].
    • Evolution Impediment: In comparative evolution experiments, E. coli lacking glyA activity acquired TMP resistance at a significantly slower rate [1].
  • Conclusion: GlyA represents a promising co-target for rational drug combination design to treat resistant infections [1].
Steering Evolution with a Novel Derivative: 4'-DTMP

A structure-guided approach has led to the development of a TMP derivative, 4'-desmethyltrimethoprim (4'-DTMP), designed to impede the evolution of resistance [2].

  • Rationale: The most common and impactful resistance mutation, L28R, alters the TMP binding pocket. 4'-DTMP is engineered to inhibit both wild-type DHFR and the L28R variant effectively [2].
  • Experimental Evidence:
    • Efficacy: 4'-DTMP shows 30-90-fold enhanced antimicrobial activity against isogenic E. coli expressing the L28R mutation compared to TMP, while maintaining equal efficacy against the wild-type [2].
    • Altered Evolutionary Trajectories: In laboratory evolution experiments, populations exposed to 4'-DTMP acquired resistance at a substantially slower rate than those exposed to TMP. The drug selects against the L28R genotype, diverting evolution toward other, less efficient resistance mutations [2].

This strategy demonstrates how deeply understanding resistance mutations can lead to drugs that manipulate evolutionary paths to delay resistance.

Experimental Workflow for Key Concepts

To help visualize the experimental approaches behind these strategies, the following diagrams outline their core workflows.

glya_workflow Start Construct TMP-Resistant E. coli A1 Profile Transcriptome (DNA Microarray) Start->A1 A2 Build Transcriptome-Integrated Functional Interactome A1->A2 A3 Identify Metabolic Cross-Talk and Vulnerabilities A2->A3 A4 Hypothesis: GlyA dependence is an emergent vulnerability A3->A4 B1 Gene Deletion (ΔglyA) A4->B1 Necessity Test B3 Comparative Evolution Evolve ΔglyA and WT under TMP pressure A4->B3 Evolution Test B2 Rescue Assay Measure TMP sensitivity in ΔglyA resistant strains B1->B2 Necessity Test C1 Result: Confirmed Target GlyA is necessary for high-level resistance and impedes resistance evolution B2->C1 Necessity Test B3->C1 Evolution Test

dtmp_workflow Start Identify Common Resistance Mutation (L28R in DHFR) A1 Structural Analysis (X-ray Crystallography of DHFR-L28R) Start->A1 A2 Structure-Guided Drug Design (Modify TMP trimethoxy group) A1->A2 A3 Identify Candidate: 4'-Desmethyltrimethoprim (4'-DTMP) A2->A3 B1 In vitro Efficacy Testing (MIC against E. coli library with DHFR mutations) A3->B1 B2 Laboratory Evolution Experiments (Grow E. coli under TMP vs. 4'-DTMP pressure) A3->B2 C1 Result: 4'-DTMP inhibits L28R and WT B1->C1 C2 Result: Slower resistance evolution with 4'-DTMP, trajectory diverted from L28R B2->C2

Key Takeaways for Researchers

  • Explore Combination Therapies: The finding that GlyA is a metabolic vulnerability suggests that targeting this enzyme alongside the primary FolA target could be a powerful strategy to overcome existing resistance [1].
  • Consider Evolutionary Steering: The 4'-DTMP approach validates that it's possible to design antibiotics that not only kill bacteria but also actively impede the development of resistance by blocking the most evolutionary-fit paths [2].

References

optimizing Trimethoprim lactate concentration in MIC assays

Author: Smolecule Technical Support Team. Date: February 2026

Trimethoprim Lactate: Core Specifications for MIC Assays

For accurate and reproducible MIC testing, it's crucial to start with correctly prepared antibiotic solutions and an understanding of the expected susceptibility ranges.

Parameter Specification Key Considerations & Sources
Recommended Solvent Methanol [1] Use the least toxic solvent in which the antibiotic is soluble [1].
Typical Stock Concentration 1 mg/mL [1] A higher concentration (>1 mg/mL) is generally optimal for stock solutions [1].
Storage Conditions 4°C, protected from light [1] Unstable antibiotics should be frozen per manufacturer recommendations [1].
Quality Control Ranges E. coli ATCC 25922: 0.5 - 2.0 µg/mL [2] Use QC strains to ensure the accuracy and precision of your assay [3] [2].

Interpretive Criteria and Expected MIC Ranges

The following table summarizes the MIC breakpoints and representative values for common pathogens, which should guide your test concentration range selection.

Organism / Context MIC Breakpoint (µg/mL) Notes
Enterobacteriaceae S ≤ 8; R ≥ 16 [2] Standard interpretive criteria for clinical isolates.
E. coli (representative) 0.25 - 64 µg/mL [4] A wide range; select a dilution series that covers this.
Haemophilus influenzae S ≤ 0.5; I=1-2; R ≥ 4 [2] Requires a lower concentration range for testing.
Lactobacillus spp. Not Susceptible [2] Considered intrinsically resistant at achievable concentrations.
S. pneumoniae Not Susceptible [2] Appears active in vitro but not clinically effective; do not report as susceptible.

Workflow for MIC Assay with this compound

This workflow outlines the key steps for performing a reliable broth microdilution MIC assay.

mic_workflow Start Start MIC Assay Prep Prepare Trimethoprim Stock Start->Prep Dilute Create 2-fold Dilution Series Prep->Dilute Culture Prepare Bacterial Inoculum (Standardize to ~5x10⁵ CFU/mL) Dilute->Culture Inoculate Inoculate MIC Plate Culture->Inoculate Incubate Incubate (16-24h at 37°C) Inoculate->Incubate Read Read MIC Value Incubate->Read QC Perform Quality Control QC->Dilute QC->Read

Troubleshooting Common Issues

Here are answers to specific problems you might encounter during your experiments.

  • Unexpectedly High MICs or No Inhibition

    • Check the medium composition: Some standard microbiological media contain thymidine or thymine, which can antagonize the action of Trimethoprim, leading to falsely high MICs and invalid results [5]. Ensure you are using a recommended medium like Iso-Sensitest (IST) broth or Mueller-Hinton broth that is certified to be low in thymidine/thymine.
    • Verify solvent and storage: Ensure the this compound was dissolved in the correct solvent (methanol) and has not been stored for an extended period. While a two-week storage at 4°C is a general guideline [1], preparing a fresh stock solution is recommended if degradation is suspected.
  • Poor Growth in Positive Control Wells

    • Confirm inoculum density: The standardized inoculum is critical. If the positive control (bacteria with no antibiotic) shows weak growth, the initial inoculum may have been too low. Always verify your inoculum density by performing CFU enumeration on the prepared suspension [3].
    • Check medium compatibility: Ensure the chosen medium supports the robust growth of the specific bacterial species you are testing. You may need to use a different medium or supplement it as required [1] [5].
  • High Inter-Replicate Variability

    • Standardize your technique: For broth microdilution methods, perform technical replicates in triplicate to ensure precision [3]. For a research setting, it is also recommended to perform assays in biological triplicate (on different days) to confirm reproducibility [3].
    • Use quality control strains: Incorporate QC strains like E. coli ATCC 25922 in every run. If the MIC for the QC strain falls outside the expected range (0.5 - 2.0 µg/mL), the results for your test isolates are invalid, indicating an issue with your reagents or technique [2].

Key Considerations for Experimental Design

  • Selecting a Test Range: Choose a range of ten 2-fold dilutions that encompass the clinical breakpoints for your target organisms [1]. For example, testing Enterobacteriaceae with a range from 0.25 µg/mL to 128 µg/mL would cover susceptible, intermediate, and resistant categories.
  • Including Relevant Controls: Each assay plate should include a sterility control (medium only) and a growth control (bacteria in medium without antibiotic) [3] [6].

References

improving Trimethoprim lactate solubility in experimental media

Author: Smolecule Technical Support Team. Date: February 2026

Trimethoprim Lactate: Fundamental Solubility Data

The solubility of this compound varies significantly with the solvent. The following table summarizes key data for preparing stock solutions in a research setting [1] [2].

Solvent Solubility (mg/mL) Solubility (mM) Notes
Water 36.5 mg/mL 95.96 mM Requires ultrasonic heating for 5 minutes [1].
DMSO 76 - 250 mg/mL 199.78 - 657.20 mM Hygroscopic; use freshly opened DMSO. Higher concentrations may require ultrasonic treatment [1] [2].
Ethanol 12 mg/mL 31.55 mM -

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges researchers face when working with this compound.

Q1: How can I quickly enhance the solubility of this compound in an aqueous solution for an in vitro assay?

A: For aqueous solutions, use sonication with heat.

  • Detailed Protocol: Add the weighed this compound powder to water. Place the solution in an ultrasonic bath and sonicate for approximately five minutes with heating [1]. This method can achieve concentrations of at least 36.5 mg/mL [1].
Q2: My stock solution in DMSO is precipitating upon dilution into the aqueous assay buffer. What can I do?

A: This is a common issue. To maintain solubility upon dilution, use a solubilizing agent in your aqueous buffer.

  • Recommended Protocol: Use sodium lauryl sulfate (SLS). SLS is an anionic surfactant that enhances solubility through micelle formation, which can help maintain the drug in solution. Prepare an aqueous buffer containing SLS at a concentration above its critical micelle concentration (CMC) before adding the DMSO stock solution [3]. This approach is a proven high-throughput method for solubility enhancement of BCS Class II drugs [3].
Q3: Are there more stable and soluble alternatives to pure this compound?

A: Yes, research into novel salt and cocrystal forms shows great promise.

  • Recent Findings: A 2023 study reported new salts of Trimethoprim with coformers like syringic acid (SYA) and orotic acid (OA). These salts demonstrated a dramatic increase in equilibrium solubility and intrinsic dissolution rate compared to pure Trimethoprim. Furthermore, they showed a more than 40% increase in bacteriostatic activity against E. coli [4]. Consider exploring these novel salts if your project allows for the investigation of new chemical entities.

Experimental Workflow for Solubility Enhancement

For a systematic approach, you can follow the workflow below to identify the best strategy for your specific needs. This chart outlines the primary paths and key decision points.

G Start Start: Need to improve TMP-Lactate solubility Path1 Path A: Use in Solution Start->Path1 Path2 Path B: Develop Solid Form Start->Path2 Sub1 For Aqueous Buffers: - Use sonication with heat - Add surfactant (e.g., SLS) Path1->Sub1 Sub2 For Stock Solutions: - Use DMSO with sonication - Use fresh, dry DMSO Path1->Sub2 Sub3 Investigate Novel Salts/ Co-crystals (e.g., with Syringic Acid, Orotic Acid) Path2->Sub3

Key Technical Protocols

Here are detailed methodologies for the most effective techniques mentioned.

Protocol for Preparing an Aqueous Solution with Sonication

This method is ideal for creating solutions for dissolution testing or direct use in aqueous media [1].

  • Materials: this compound powder, deionized water, ultrasonic bath with heating capability.
  • Procedure:
    • Weigh the required amount of this compound to achieve your target concentration (up to 36.5 mg/mL).
    • Add the powder to the required volume of water.
    • Place the container in the ultrasonic bath.
    • Sonicate the mixture with applied heat for five minutes.
    • Visually inspect the solution to ensure all solid has dissolved and a clear solution is obtained.
Protocol for Solubility Enhancement using Surfactants (SLS)

This high-throughput method helps prevent precipitation in assay buffers [3].

  • Materials: this compound, DMSO, Sodium Lauryl Sulfate (SLS), assay buffer.
  • Procedure:
    • Prepare a stock solution of this compound in DMSO.
    • Prepare your aqueous assay buffer and add SLS. Ensure the final concentration of SLS is above its CMC (typically ~0.2-0.3% w/v can be a starting point).
    • Gently add the DMSO stock solution to the SLS-containing buffer while vortexing or stirring to ensure homogenous mixing.
    • Monitor the solution for any signs of precipitation.

References

Technical Support Center: Addressing Efflux Pump Effects on Trimethoprim Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Efflux-Mediated Trimethoprim Resistance

Efflux pump-mediated resistance represents a significant challenge in antimicrobial research, particularly concerning trimethoprim, a broad-spectrum antibacterial agent that inhibits bacterial dihydrofolate reductase. The extrusion of trimethoprim via various efflux systems substantially reduces its intracellular concentration, thereby diminishing its therapeutic efficacy against numerous bacterial pathogens. This technical support center provides comprehensive resources for researchers and drug development professionals investigating these mechanisms, offering standardized protocols, troubleshooting guidance, and analytical frameworks to advance your experimental work. Understanding the molecular basis of efflux-mediated resistance is crucial for developing effective efflux pump inhibitors (EPIs) and restoring trimethoprim's antibacterial activity against multidrug-resistant strains.

The following sections address the most critical aspects of efflux pump research related to trimethoprim, from fundamental mechanisms to advanced experimental techniques. Each segment is designed to provide immediately applicable knowledge for laboratory settings, with particular emphasis on quantitative approaches, validation methodologies, and problem-solving strategies for common experimental challenges.

Mechanisms of Efflux-Mediated Trimethoprim Resistance

Key Efflux Systems Implicated in Trimethoprim Resistance

Bacteria employ several efflux pump families capable of extruding trimethoprim, with the Resistance-Nodulation-Division superfamily being particularly significant in Gram-negative pathogens. These tripartite membrane complexes transport trimethoprim and other antibiotics directly from the bacterial cell, contributing substantially to multidrug resistance phenotypes. The table below summarizes the primary efflux systems known to affect trimethoprim efficacy:

Table 1: Efflux Systems Conferring Trimethoprim Resistance

Efflux System Bacterial Species Family Additional Substrates Regulatory Elements
AdeIJK Acinetobacter baumannii RND β-lactams, chloramphenicol, tetracycline, fluoroquinolones, fusidic acid AdeN, BaeSR [1] [2]
AdeABC Acinetobacter baumannii RND Aminoglycosides, fluoroquinolones, β-lactams, tetracyclines AdeRS, BaeSR [2]
AdeFGH Acinetobacter baumannii RND Chloramphenicol, clindamycin, fluoroquinolones, sulfonamides AdeL, ddrR, abaI [2]
MexAB-OprM Pseudomonas aeruginosa RND Quinolones, tetracycline, chloramphenicol, macrolides, β-lactams MexR [1]
OqxAB Enterobacteriaceae RND Quinolones, tigecycline, chloramphenicol Plasmid-encoded [1]
SmeDEF Stenotrophomonas maltophilia RND Tetracycline, chloramphenicol, macrolides, fluoroquinolones SmeT [3]
AcrAB-TolC Escherichia coli, Aeromonas veronii RND Diverse antibiotics, detergents, biocides, dyes Hfq, MarA, SoxS, Rob [4] [5]
LmrS Staphylococcus aureus MFS Linezolid, florfenicol, erythromycin, streptomycin Chromosomal [1]
Molecular Basis of Efflux Pump Function

RND efflux pumps function as proton-driven antiporters that span both inner and outer membranes in Gram-negative bacteria through a tripartite structure consisting of an inner membrane transporter, a periplasmic adaptor protein, and an outer membrane channel. These complexes actively transport trimethoprim from the periplasm or cytoplasm directly to the extracellular environment, bypassing both membrane permeability barriers. The AdeIJK system in A. baumannii, for instance, has been shown to contribute significantly to intrinsic resistance to trimethoprim and other antibiotics through constitutive expression [1] [2].

The structural adaptability of these efflux systems enables them to recognize and transport a remarkably diverse array of compounds, including trimethoprim. Recent structural studies have identified conserved residues in the substrate-binding pockets of outer membrane protein components that may serve as hotspot residues for efflux function [6]. Mutation analyses have demonstrated that single amino acid substitutions in these regions can dramatically alter substrate specificity and resistance profiles, highlighting the evolutionary plasticity of these systems in responding to antimicrobial pressure.

Diagram: Molecular basis of trimethoprim efflux in Gram-negative bacteria

Trimethoprim Trimethoprim Cytoplasm Cytoplasm Trimethoprim->Cytoplasm InnerMembraneTransporter InnerMembraneTransporter Cytoplasm->InnerMembraneTransporter Trimethoprim entry Periplasm Periplasm OuterMembrane OuterMembrane PeriplasmicAdapter PeriplasmicAdapter InnerMembraneTransporter->PeriplasmicAdapter OuterMembraneChannel OuterMembraneChannel PeriplasmicAdapter->OuterMembraneChannel ExtracellularSpace ExtracellularSpace OuterMembraneChannel->ExtracellularSpace Trimethoprim extrusion ProtonMotiveForce ProtonMotiveForce ProtonMotiveForce->InnerMembraneTransporter H+ gradient

Experimental Detection & Characterization Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol Purpose: To establish the baseline susceptibility of bacterial strains to trimethoprim and detect potential efflux-mediated resistance.

Materials Required:

  • Trimethoprim stock solution (prepare at 1024 μg/mL in DMSO or according to solubility)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Bacterial suspension adjusted to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL)
  • Resazurin dye (0.015% w/v) for viability indicator (optional)

Procedure:

  • Prepare two-fold serial dilutions of trimethoprim in CAMHB across the microtiter plate, covering a concentration range of 0.125-512 μg/mL.
  • Dilute the bacterial suspension to approximately 5 × 10⁵ CFU/mL in CAMHB.
  • Inoculate each well with 100 μL of the diluted bacterial suspension, except for sterility control wells (media only).
  • Include growth control wells (bacteria without antibiotic).
  • Seal plates and incubate at 37°C for 16-20 hours.
  • Determine MIC as the lowest concentration completely inhibiting visible growth. For enhanced precision, add 30 μL resazurin dye post-incubation, incubate 2-4 hours, and record color change (blue/purple = no growth; pink/colorless = growth) [7].

Interpretation:

  • Isolates with MIC values ≥16 μg/mL for Enterobacteriaceae are considered resistant per FDA guidelines [1].
  • Comparison with known susceptible strains provides preliminary evidence of potential efflux activity when elevated MICs are observed.
Checkerboard Assay for Efflux Pump Inhibition

Protocol Purpose: To identify compounds that reverse trimethoprim resistance by inhibiting efflux pump activity.

Materials Required:

  • Trimethoprim stock solution
  • Putative efflux pump inhibitor stock solutions (e.g., CCCP, omeprazole, cinnamon oil)
  • CAMHB
  • Sterile 96-well microtiter plates
  • Bacterial suspension adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of trimethoprim along the x-axis of the microtiter plate.
  • Prepare serial two-fold dilutions of the efflux pump inhibitor along the y-axis.
  • Inoculate each well with the bacterial suspension (final concentration ~5 × 10⁵ CFU/mL).
  • Include appropriate controls: growth control (no agents), trimethoprim alone, inhibitor alone.
  • Incubate at 37°C for 16-20 hours.
  • Determine MIC combinations and calculate the Fractional Inhibitory Concentration Index (FICI) [7].

Interpretation:

  • FICI = (MIC of trimethoprim in combination/MIC of trimethoprim alone) + (MIC of inhibitor in combination/MIC of inhibitor alone)
  • FICI ≤ 0.5 indicates synergy; >0.5-4.0 indicates no interaction; >4.0 indicates antagonism
  • A fold decrease in trimethoprim MIC when combined with inhibitor suggests efflux pump inhibition [7]

Table 2: Characterized Efflux Pump Inhibitors with Trimethoprim

Inhibitor Type Effective Concentration Fold Reduction in Trimethoprim MIC Target Efflux Systems
Cinnamon oil (C. verum) Natural product 0.03-4% (v/v) 2-6 fold AdeABC, AdeIJK [7]
Trimethoprim (as inhibitor) Pharmaceutical 10-50 mg/L 2-6 fold (with imipenem) AdeABC, AdeIJK [7]
Omeprazole Pharmaceutical 10-50 mg/L 2-6 fold AdeABC, AdeIJK [7]
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) Chemical uncoupler 4-1024 mg/L Variable (reference standard) Multiple RND pumps [7]
NMP (1-(1-Naphthylmethyl)-piperazine) Synthetic chemical 10-100 mg/L Variable Multiple RND pumps [7]
PAβN (Phe-Arg β-naphthylamide) Synthetic peptide 10-50 mg/L Variable Multiple RND pumps [7]
Molecular Analysis of Efflux Pump Expression

Protocol Purpose: To quantify efflux pump gene expression and correlate with trimethoprim resistance.

Materials Required:

  • RNA extraction kit (with DNase treatment capability)
  • cDNA synthesis kit
  • Quantitative PCR system with SYBR Green chemistry
  • Gene-specific primers for target efflux genes (e.g., adeB, adeJ, smeE, acrB)
  • Housekeeping gene primers (e.g., rpoB, gyrB, 16S rRNA)

Procedure:

  • Grow bacterial strains under test conditions to mid-log phase.
  • Extract total RNA and treat with DNase to remove genomic DNA contamination.
  • Verify RNA quality and quantity by spectrophotometry.
  • Synthesize cDNA using reverse transcriptase.
  • Perform qPCR with efflux pump gene primers and housekeeping gene primers.
  • Analyze using the comparative Cт (2^(-ΔΔCт)) method to determine fold-change in expression [7] [4].

Interpretation:

  • Overexpression of efflux genes (e.g., ≥2-fold increase) in resistant strains compared to susceptible controls suggests efflux-mediated resistance.
  • Successful downregulation of these genes following inhibitor treatment confirms target engagement.
  • In A. veronii, Hfq-mediated regulation of acrAB expression significantly influences trimethoprim resistance [4] [5].

Diagram: Integrated experimental workflow for characterizing efflux-mediated resistance

MIC MIC Checkerboard Checkerboard MIC->Checkerboard If MIC elevated GeneExpression GeneExpression Checkerboard->GeneExpression If synergy detected KillingAssay KillingAssay GeneExpression->KillingAssay If overexpression confirmed DataAnalysis DataAnalysis KillingAssay->DataAnalysis ResistanceConfirmed ResistanceConfirmed DataAnalysis->ResistanceConfirmed

Troubleshooting Common Experimental Issues - FAQ

FAQ 1: Why do we observe inconsistent MIC values for trimethoprim across replicate experiments?

Potential Causes and Solutions:

  • Thymidine concentration variation: Thymidine in media can antagonize trimethoprim activity. Use Mueller-Hinton media supplemented with 5% lysed horse blood or thymidine phosphorylase to eliminate thymidine interference [8].
  • Inoculum size effects: Ensure consistent bacterial preparation (5 × 10⁵ CFU/mL final concentration). Deviations >2-fold significantly impact MIC results.
  • Trimethoprim solubility and stability: Prepare fresh stock solutions in appropriate solvents (DMSO recommended) and verify absence of precipitation.
  • pH fluctuations: Trimethoprim activity is pH-dependent. Maintain consistent media pH (7.2-7.4) across experiments.
  • Solution: Implement strict quality control for media preparation and bacterial inoculation procedures. Include reference strains with known MICs in each experiment.
FAQ 2: How can we distinguish efflux-mediated resistance from other trimethoprim resistance mechanisms?

Diagnostic Approach:

  • Efflux pump inhibitor assays: Significant reduction (≥4-fold) in trimethoprim MIC in the presence of EPIs like CCCP, omeprazole, or cinnamon oil strongly suggests efflux involvement [7].
  • Gene expression analysis: Compare expression levels of major efflux genes (e.g., adeB, adeJ, acrB) between resistant and susceptible isolates using qPCR. Overexpression ≥2-fold indicates potential efflux contribution [7] [4].
  • Genetic knockout constructs: When feasible, create efflux pump knockout mutants and compare trimethoprim susceptibility with wild-type strains.
  • Competition assays: Use substrates known to be effluxed by specific pumps to competitively inhibit trimethoprim efflux.
  • Solution: Employ an integrated approach combining phenotypic assays with molecular analyses for definitive mechanism identification.
FAQ 3: What controls are essential for reliable checkerboard assays?

Critical Controls:

  • Growth control: Media + bacteria without antimicrobial agents.
  • Sterility control: Media only, no bacteria.
  • Trimethoprim alone control: Serial dilutions of trimethoprim without inhibitor.
  • Inhibitor alone control: Serial dilutions of inhibitor without trimethoprim.
  • Solvent control: Equivalent concentration of solvent (DMSO, ethanol) used for compound dissolution.
  • Reference strain control: Strain with known susceptibility profile.
  • Solution: Include all controls in each experimental run and verify expected results before interpreting test conditions.
FAQ 4: How should we handle bacterial strains with multiple resistance mechanisms?

Analytical Strategy:

  • Mechanism prioritization: For strains with suspected multiple mechanisms, assess the relative contribution of each through sequential inhibition studies.
  • Combination therapy screening: Test trimethoprim in combination with other antimicrobials that might bypass additional resistance mechanisms.
  • Genetic analysis: Employ whole-genome sequencing to identify coexisting resistance determinants (e.g., plasmid-mediated dihydrofolate reductase genes dfrA, dfrK) alongside efflux pump regulators [1] [8].
  • Solution: Use a combination of genotypic and phenotypic methods to deconvolute multiple resistance mechanisms and their relative contributions.
FAQ 5: What are the most promising approaches to overcome efflux-mediated trimethoprim resistance?

Research Directions:

  • Natural efflux pump inhibitors: Cinnamon oil and other plant-derived oils show significant synergy with trimethoprim, reducing MIC by 2-6 fold against CRAB strains [7].
  • Regulatory pathway targeting: Hfq global regulator manipulation in A. veronii affects both efflux pump expression and purine metabolism, increasing trimethoprim susceptibility [4] [5].
  • Structural inhibition: Computational studies identify conserved hotspot residues in OMPs that could be targeted with specific inhibitors like NPC100251 [6].
  • Combination therapies: Simultaneous targeting of efflux pumps and alternative metabolic pathways (e.g., purine metabolism) may produce synergistic effects [4].
  • Solution: Pursue combination approaches that target both the efflux machinery and bacterial adaptive responses for sustained efficacy.

Conclusion and Research Perspectives

The continuing evolution of efflux-mediated resistance to trimethoprim necessitates sophisticated experimental approaches that integrate phenotypic assays, molecular analyses, and computational methods. The protocols and troubleshooting guidance provided in this technical support center emphasize standardized methodologies that yield reproducible, interpretable data for advancing our understanding of these complex resistance mechanisms. As research in this field progresses, the development of novel efflux pump inhibitors – particularly those derived from natural sources like cinnamon oil or those targeting conserved structural elements – holds significant promise for restoring trimethoprim efficacy against multidrug-resistant pathogens.

References

Understanding the L28R Mutation & Resistance Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the fundamental mechanism of trimethoprim (TMP) resistance in the E. coli L28R DHFR mutant?

Unlike most resistance mutations that reduce a drug's binding affinity, the L28R mutant employs a unique, indirect mechanism. Research shows that the mutation does not significantly weaken TMP binding but instead increases the enzyme's affinity for its natural substrate, dihydrofolate (DHF) [1] [2].

The substitution of Leucine for Arginine at position 28 creates a new, positively charged residue in the active site. This arginine side chain dynamically forms extra hydrogen bonds with the glutamate tail of the DHF substrate [3] [4]. This leads to prolonged binding of the substrate and product, which allows the enzyme to maintain a sufficient product formation rate even in the presence of the competitive inhibitor TMP [2]. In essence, the resistant mutant "outcompetes" the drug by holding onto its substrate more tightly.

Experimental Approaches to Overcome L28R Resistance

Q: What strategies have been successful in developing inhibitors against L28R-containing strains?

A primary strategy has been to design drug derivatives that target the unique structural features of the mutant enzyme.

1. Targeted Inhibitor Design: 4'-DTMP The most prominent example is the development of 4'-desmethyltrimethoprim (4'-DTMP) [4]. This derivative was rationally designed based on the crystal structure of the L28R mutant.

  • Design Rationale: The arginine side chain at position 28 is oriented toward the tail of the TMP molecule. Replacing the non-polar methyl group at the 4' position of TMP with a polar hydroxyl group was predicted to introduce new, favorable electrostatic or hydrogen-bonding interactions with the arginine residue [4].
  • Experimental Workflow: The following diagram outlines the key steps in the design and validation of such a targeted inhibitor.

G Start Identify Prevalent Resistance Mutation (L28R) A Structural Analysis (X-ray Crystallography) Start->A B Mechanistic Studies (Molecular Dynamics, Binding Assays) A->B C Rational Drug Design (Structure-based Modification) B->C D Synthesis of Derivative (e.g., 4'-DTMP) C->D E In vitro Validation (Binding Affinity, Enzyme Inhibition) D->E F Antimicrobial Activity Assays (IC50, MIC) E->F G Resistance Evolution Studies (Laboratory Evolution Experiments) F->G

2. Broad-Spectrum DHFR Inhibitors Another approach is to discover compounds that can inhibit both the wild-type DHFR and a spectrum of known TMP-resistant mutants, including L28R. One study used an integrated computational and experimental workflow to identify a novel compound, CD15-3 [5].

  • Methodology: The researchers performed a structure-based virtual screen of large compound libraries against the wild-type enzyme, followed by molecular dynamics simulations and binding free energy predictions [5].
  • Outcome: Compound CD15-3 was found to inhibit not only WT DHFR but also the TMP-resistant variants L28R, P21L, and A26T [5]. Notably, resistance to CD15-3 emerged much more slowly than to TMP in evolution experiments, and resistant strains did not have mutations in the folA (DHFR) gene but rather showed gene duplications of several efflux pumps [5].

Key Experimental Data & Protocols

The table below summarizes quantitative data and experimental findings for the key compounds discussed.

Compound Target DHFR Key Experimental Findings Reference
Trimethoprim (TMP) Wild-Type (WT) Standard inhibitor; efficacy against WT E. coli. [4]
L28R Mutant ~30-90 fold reduced efficacy against isogenic E. coli-L28R compared to WT. [4]
4'-Desmethyltrimethoprim (4'-DTMP) Wild-Type (WT) Efficacy indistinguishable from TMP against WT E. coli. [4]
L28R Mutant 30-90 fold enhanced antimicrobial activity against E. coli-L28R compared to TMP. Binds DHFRL28R with ~2x higher affinity (lower Ki) than TMP. [4]
CD15-3 WT, L28R, P21L, A26T IC50 of 50–75 µM against WT and TMP-resistant strains. Dramatically delayed resistance in evolution experiments. [5]

Detailed Experimental Protocols:

1. Measuring In Vitro Binding Affinity (Kᵢ)

  • Purpose: To determine the inhibition constant of a compound (e.g., TMP or 4'-DTMP) for purified DHFR enzyme.
  • Method: Use purified WT or mutant DHFR proteins. Enzymatic activity is measured by monitoring the oxidation of NADPH to NADP⁺ (absorbance decrease at 340 nm) in the presence of varying concentrations of the inhibitor and the substrate DHF. The Kᵢ value can be calculated by fitting the data to a model for competitive inhibition [4].

2. Laboratory Evolution Experiments

  • Purpose: To study the rate and pathways of resistance evolution under drug pressure.
  • Method: Use an automated continuous culture device like the morbidostat. It maintains a nearly constant selection pressure by dynamically adjusting the antibiotic concentration in bacterial cultures based on their growth. This allows for real-time observation of ascending resistance and the identification of acquired mutations through whole-genome sequencing [5] [4].

References

handling Trimethoprim lactate precipitation in buffer

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Trimethoprim Lactate and Solubility

  • Core Issue: Trimethoprim has inherently poor aqueous solubility, which is a major factor leading to its precipitation in buffer solutions [1].
  • pH Dependency: Its solubility is highly pH-dependent. Research indicates that Trimethoprim has its maximum solubility in highly acidic conditions (pH < 2), with reported solubility exceeding 1000 mg/mL at this pH. As the pH of the solution increases towards physiological or buffer conditions, its solubility decreases significantly, increasing the risk of precipitation [1].
  • Molecular Action: this compound is a bacteriostatic antibiotic that works by inhibiting the enzyme dihydrofolate reductase (DHFR), thereby blocking bacterial folate metabolism [2] [3].

Troubleshooting this compound Precipitation

Here are the primary strategies to resolve and prevent precipitation, based on formulation principles.

Strategy Mechanism Example Approach
pH Adjustment Maximizes solubility by maintaining environment below pH 2.0 where drug is most soluble [1]. Use dilute hydrochloric acid (HCl) or other suitable acidic buffers.
Use of Cosolvents Reduces dielectric constant of solvent mixture, enhancing solubility of non-polar drug molecules. Use DMSO; prepare stock solutions (e.g., 250 mg/mL) then dilute into aqueous buffer [2].
Nanoparticle Formulation Encapsulates drug in polymer matrix, presenting in suspended nanoparticle form rather than dissolved molecules. Use PEG-PLGA copolymers to create sustained-release nanoparticles [1].
Temperature Control Prevents accelerated instability or solvent evaporation that can trigger precipitation. Store solutions at 4°C; avoid repeated freeze-thaw cycles [1].

Experimental Protocol for Preparing a Stable Nano-Suspension

This protocol outlines the Oil-in-Water (O/W) emulsion solvent evaporation method to create stable Trimethoprim-loaded PEG-PLGA nanoparticles, effectively bypassing the solubility problem [1].

Materials
  • Drug: Trimethoprim (purity > 98%) [1].
  • Polymers: PLGA (e.g., Resomer RG 504H) and PEG (MW 5500–7500) [1].
  • Solvents: Dichloromethane (DCM), purified water [1].
  • Surfactant: Polyvinyl alcohol (PVA) [1].
  • Equipment: Sonicator (with probe), magnetic stirrer, centrifuge, vacuum evaporation system [1].
Method
  • Prepare Organic Phase: Dissolve Trimethoprim (39 mg), PEG (97.5 mg), and PLGA (390 mg) separately in DCM. Combine the TMP and PEG solutions, then add them to the PLGA solution. Sonicate the mixture in an ice-water bath (300 W, pulse cycle: 4 s on/2 s off for 1 minute) [1].
  • Prepare Aqueous Phase: Prepare a 0.5% (w/v) PVA solution in water [1].
  • Emulsify: Slowly add the organic phase to the aqueous PVA solution under constant stirring in an ice-water bath. Emulsify using a probe sonicator at 300 W (pulse cycle: 4 s on/2 s off) for 5 minutes [1].
  • Evaporate Solvent: Place the emulsion under vacuum at 37°C for about 10 minutes to evaporate the organic solvent [1].
  • Collect Nanoparticles: Centrifuge the suspension at 20,000 rcf for 30 minutes at 4°C to pellet the nanoparticles. Discard the supernatant and re-disperse the pellet in purified water [1].

This process yields nanoparticles with high encapsulation efficiency (up to ~88%) and a particle size of approximately 245 nm, which remain stable for at least 30 days at 4°C [1].

G start Prepare Organic Phase emulsify Emulsify via Sonication (Ice-water bath) start->emulsify aq_phase Prepare Aqueous Phase (0.5% PVA solution) aq_phase->emulsify evaporate Evaporate Solvent (Vacuum, 37°C) emulsify->evaporate collect Collect & Wash NPs (Centrifuge, 20,000 rcf) evaporate->collect final Stable Nano-Suspension collect->final

Key Workflow for Troubleshooting Precipitation

The following chart provides a logical pathway for diagnosing and addressing precipitation issues.

G precip Observed Precipitation? check_pH Is pH < 2.0? precip->check_pH check_conc Is concentration within solubility limit? check_pH->check_conc Yes adjust_pH Adjust pH with HCl check_pH->adjust_pH No use_cosolvent Use Cosolvent (e.g., DMSO) check_conc->use_cosolvent No consider_nano Formulate as Nanoparticles check_conc->consider_nano Yes

References

Enhanced Trimethoprim Formulation: PEG-PLGA/TMP Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

The following data summarizes the key characteristics and performance of a PEG-PLGA nanoparticle formulation for Trimethoprim (PEG-PLGA/TMP NPs), as compared to the free drug [1].

Table 1: Formulation Characteristics and In Vitro Performance

Parameter Free Trimethoprim PEG-PLGA/TMP Nanoparticles
Particle Size N/A 245 ± 40 nm
Polydispersity Index (PDI) N/A 0.103 ± 0.019
Zeta Potential N/A -23.8 ± 1.2 mV
Encapsulation Efficiency (EE) N/A 88.2 ± 4.3%
Drug Loading Capacity (LC) N/A 34.0 ± 1.6%
Stability Standard Stable at 4°C for 30 days; stable in acidic conditions
In Vitro Release (pH 6.8) Rapid release Sustained, biphasic release; ~86% cumulative release

Table 2: In Vivo Pharmacokinetic Profile in a Rat Model

Pharmacokinetic Parameter Free Trimethoprim PEG-PLGA/TMP Nanoparticles Fold Change
Elimination Half-life (t₁/₂) 0.72 ± 0.08 h 2.47 ± 0.19 h 3.43-fold increase
Mean Residence Time (MRT) 1.27 ± 0.11 h 3.10 ± 0.11 h 2.44-fold increase
Oral Bioavailability (AUC) Baseline Significantly higher 2.82-fold increase

Experimental Protocol: Formulation and Evaluation

The following workflow details the methodology used to create and test the PEG-PLGA/TMP nanoparticles, as described in the research [1].

start Start: Formulation of PEG-PLGA/TMP NPs prep Preparation of Organic Phase start->prep emuls Formation of Oil-in-Water (O/W) Emulsion prep->emuls solvent Solvent Evaporation emuls->solvent wash Centrifugation and Washing solvent->wash storage Storage: Redispersion in Water wash->storage char Characterization & Analysis storage->char invitro In Vitro Release Study char->invitro invivo In Vivo Pharmacokinetics invitro->invivo

Diagram of the experimental workflow for creating and testing PEG-PLGA/TMP nanoparticles.

Key Experimental Steps [1]:

  • Formulation via O/W Emulsion:

    • Organic Phase: Trimethoprim, PEG, and PLGA were separately dissolved in dichloromethane (DCM) and combined.
    • Aqueous Phase: A 0.5% (w/v) polyvinyl alcohol (PVA) solution was prepared.
    • Emulsification: The organic phase was slowly added to the aqueous phase in an ice-water bath and emulsified using intermittent sonication.
  • Solvent Evaporation & Purification:

    • The DCM solvent was rapidly removed by evaporation under vacuum at 37°C.
    • The resulting nanoparticle suspension was washed via centrifugation to remove unentrapped drug.
  • Characterization:

    • Physicochemical Properties: Particle size, PDI, and zeta potential were measured using dynamic light scattering.
    • Drug Loading: Ultra-performance liquid chromatography (UPLC) was used to quantify Loading Capacity (LC) and Encapsulation Efficiency (EE).
    • Stability: The nanoparticles were tested for stability at 4°C and under acidic conditions.
  • In Vitro Release Study:

    • The release profile of TMP from the nanoparticles was investigated in different phosphate buffer solutions (pH 6.8) using a dialysis method.
  • In Vivo Pharmacokinetics:

    • A single dose of either free TMP or PEG-PLGA/TMP NPs was orally administered to rats.
    • Blood samples were collected at set time points, and plasma TMP concentrations were analyzed using UPLC-MS/MS to determine pharmacokinetic parameters.

Key Insights on Trimethoprim Formulation Challenges

The drive to develop new formulations like the PEG-PLGA nanoparticles is rooted in the known limitations of standard Trimethoprim:

  • Inherent Limitations: The clinical utility of TMP is compromised by its poor aqueous solubility, short elimination half-life, and resulting low oral bioavailability [1].
  • Mechanism of Enhancement: The PEG-PLGA copolymer addresses these issues. PLGA provides a biodegradable core for drug encapsulation and sustained release, while the PEG shell ("stealth" polymer) helps shield the nanoparticles from the mononuclear phagocytic system, thereby prolonging their circulation time in the body [1].

References

comparison of Trimethoprim lactate and 4’-desmethyltrimethoprim

Author: Smolecule Technical Support Team. Date: February 2026

Overview of the Compounds

The table below outlines the fundamental characteristics of Trimethoprim and its derivative, 4'-desmethyltrimethoprim.

Feature Trimethoprim (TMP) 4'-desmethyltrimethoprim (4'-DTMP)
Status Established, widely used antibiotic [1] Experimental derivative, subject of recent research [2]
Chemical Relation Parent compound Derivative with a modified trimethoxybenzyl group (lacks a methyl group at the 4' position) [2]
Primary Indication Urinary tract infections (as monotherapy); various other infections in combination (e.g., with sulfamethoxazole) [1] Investigated for treating infections caused by TMP-resistant bacteria, particularly E. coli with the L28R DHFR mutation [2]
Key Distinction Standard therapy, but efficacy is limited by rapidly emerging resistance [2] Designed to impede the evolution of antibiotic resistance by targeting a common resistant variant [2]

Comparison of Experimental Data

The following tables summarize the available experimental data for the two molecules. Please note that data for "Trimethoprim lactate" specifically is not reported in the search results; the information below for "Trimethoprim" pertains to the well-characterized parent drug itself.

Table 1: Antimicrobial Activity & Resistance
Parameter Trimethoprim (TMP) 4'-desmethyltrimethoprim (4'-DTMP)
Target Bacterial dihydrofolate reductase (DHFR) [1] Bacterial dihydrofolate reductase (DHFR) [2]
Mechanism of Action Competitive inhibition of DHFR, blocking the production of tetrahydrofolic acid (THF) essential for DNA synthesis [1] Competitive inhibition of DHFR, with enhanced binding to the L28R mutant enzyme [2]
Common Resistance Mechanism Frequently via L28R mutation in DHFR, which reduces drug affinity while maintaining enzyme function [2] Retains efficacy against DHFR with the L28R mutation; selects against the emergence of this specific resistant genotype [2]
MIC against E. coli (wild-type) ~0.43 µM [3] Similar to TMP [2]
MIC against E. coli (L28R mutant) Ineffective (high MIC) [2] 30-90 times more potent than TMP [2]
Evolution of Resistance Rapid emergence of high-level resistance in laboratory experiments [2] Slows the rate of resistance evolution in E. coli populations [2]
Table 2: Biochemical & Pharmacological Properties
Parameter Trimethoprim (TMP) 4'-desmethyltrimethoprim (4'-DTMP)
Enzyme Binding (Kᵢ) for wild-type DHFR Well-characterized inhibitor [1] Comparable binding affinity to TMP for wild-type DHFR [2]
Enzyme Binding (Kᵢ) for L28R DHFR Greatly reduced affinity [2] Approximately 2-fold higher affinity than TMP [2]
Structural Basis Binds active site of wild-type DHFR [4] The 4'-desmethyl modification enables favorable interactions with the arginine side chain in the L28R mutant [2]

Detailed Experimental Protocols

The key findings for 4'-DTMP are based on a set of robust laboratory experiments. Here is a summary of the core methodologies used in the research:

  • Laboratory Evolution of Resistance: An automated continuous culture device (morbidostat) was used to grow E. coli populations under constant antibiotic pressure. This allowed researchers to observe the stepwise acquisition of resistance mutations over time in the presence of either TMP or 4'-DTMP [2].
  • Minimum Inhibitory Concentration (MIC) Assays: The standard broth microdilution method was employed. This involves growing bacteria in liquid media with serially diluted concentrations of the antibiotic to determine the lowest concentration that prevents visible growth [2] [3].
  • Enzyme Inhibition Kinetics: The binding affinity (Kᵢ) of TMP and 4'-DTMP for both wild-type and mutant DHFR enzymes was measured in vitro using purified proteins. This is typically done by monitoring the rate of the DHFR-catalyzed reaction (NADPH oxidation) in the presence of varying inhibitor concentrations [2].
  • X-ray Crystallography: The three-dimensional atomic structures of wild-type and L28R mutant DHFR, bound to TMP and its cofactor, were solved. This structural data revealed the subtle differences in the enzyme's active site that informed the rational design of 4'-DTMP [2] [4].

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of Trimethoprim and the specific strategy 4'-DTMP uses to counter the common L28R resistance mutation.

FolateSynthesis Folate Synthesis Pathway DHFR Dihydrofolate Reductase (DHFR) - Converts DHF to THF FolateSynthesis->DHFR DNA Bacterial DNA Synthesis DHFR->DNA TMP Trimethoprim (TMP) Binds wild-type DHFR TMP->DHFR Inhibits Resistance Reduced TMP binding Bacterial Resistance TMP->Resistance Does not bind effectively Mutation L28R Mutation in DHFR Mutation->Resistance dTMP 4'-Desmethyltrimethoprim (4'-DTMP) Also binds L28R mutant DHFR dTMP->Resistance Binds and inhibits Impede Impedes Resistance Evolution dTMP->Impede

Key Insights for Research and Development

  • A Rational Approach to Combat Resistance: The development of 4'-DTMP exemplifies a rational drug design strategy. It moves beyond discovering new drugs to strategically engineering them based on a deep understanding of evolutionary resistance paths [2].
  • The "Formulation" Question: It's important to clarify that "this compound" likely refers to a salt formulation of the standard Trimethoprim drug used to improve solubility for liquid preparations. Its core active molecule and mechanism are identical to the well-documented Trimethoprim covered here [5]. The significant comparison is therefore between the parent drug and its novel derivative.
  • Potential for Combination Therapies: Research into other Trimethoprim-like molecules also shows that some derivatives can exhibit synergistic effects with other antibiotics, such as colistin, by potentially increasing the rate of antibiotic entry into bacterial cells [3]. This opens another avenue for enhancing efficacy against multidrug-resistant pathogens.

References

comparing Trimethoprim lactate with sulfamethoxazole combinations

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Synergy vs. Solo Activity

The fundamental difference lies in their mechanism of action, which is a key factor in their efficacy and the development of resistance. The following diagram illustrates the synergistic action of the combination drug compared to the single agent.

G Start Bacterial Folate Synthesis Pathway PABA PABA Start->PABA DihydrofolicAcid Dihydrofolic Acid PABA->DihydrofolicAcid Dihydropteroate Synthase TetrahydrofolicAcid Tetrahydrofolic Acid (Nucleic Acid Synthesis) DihydrofolicAcid->TetrahydrofolicAcid Dihydrofolate Reductase SMX Sulfamethoxazole (SMX) Inhibits Dihydropteroate Synthase SMX->PABA Inhibition TMP Trimethoprim (TMP) Inhibits Dihydrofolate Reductase TMP->DihydrofolicAcid Inhibition

This synergistic, sequential blockade is the primary rationale behind the TMP-SMX combination, making it more potent and less prone to resistance than either component alone [1].

Comparative Drug Profile

The table below summarizes the experimental and clinical data for both agents.

Feature Trimethoprim Lactate Sulfamethoxazole/Trimethoprim (TMP-SMX)
Drug Type Bacteriostatic antibiotic [2] Synergistic combination antibiotic [1]
Primary Mechanism Dihydrofolate reductase (DHFR) inhibition [2] Sequential blockade of bacterial folate synthesis [1]
Spectrum of Activity Wide range of Gram-positive and Gram-negative aerobic bacteria [2] Broad spectrum; also effective against Pneumocystis jiroveci and some parasites [1] [3] [4]
Key Research Applications Urinary tract infections, Shigellosis, Pneumocystis pneumonia [2] Treatment and prophylaxis of Pneumocystis jiroveci pneumonia (PCP), UTIs, bronchitis, traveler's diarrhea [5] [3] [4]
In Vitro Efficacy (Example) Induces protein aggregation and heat shock proteins (DnaK, GroEL) in E. coli at 3 μg/mL [2] N/A (Clinical data is for the combination)
In Vivo Efficacy (Example) CD₅₀ of 27.5 mg/kg against E. coli in a murine UTI model (10 mg/kg, i.v., 12-hourly) [2] Low-dose regimen (TMP <15 mg/kg/day) showed non-inferior survival to conventional dose (15-20 mg/kg/day) for non-HIV PCP, with significantly fewer adverse events (17.1% vs 41.7%) [5]
Dosing Considerations Often used as a single agent in research settings [2] Dosing is weight-based and adjusted for renal function; low-dose regimens are effective and better tolerated for non-HIV PCP [5] [4]
Resistance Concerns Can be connected to thiomaltose (TM-TMP) to create a prodrug with serum stability (half-life ~1 hour) and an MIC of ~1μM against E. coli [2] High regional resistance in E. coli UTIs; rapid development of resistance in CRE infections reported [1]

Key Safety and Toxicity Profiles

Understanding the adverse effect profile is critical for both clinical development and designing animal studies.

Aspect This compound Sulfamethoxazole/Trimethoprim (TMP-SMX)
Hematologic Can cause bone marrow suppression; caution with folate deficiency [1] [3] Bone marrow suppression; various anemias; thrombocytopenia [1] [3]
Dermatologic - Skin rash (common); severe reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis [1] [3]
Renal & Metabolic - Nephrotoxicity: AIN, crystal nephropathy (obstructive AKI) [1]. Electrolytes: Hyperkalemia (TMP effect), hyponatremia [1] [3].
Gastrointestinal - Nausea, vomiting, diarrhea; can be watery or bloody [3]
Contraindications & Precautions - Contraindicated in infants <2 months, documented hypersensitivity, severe liver/bone marrow disease [3] [4]. Use with caution in G6PD deficiency, renal/liver impairment, folate deficiency, elderly, and pregnancy (Category D) [1] [6] [3].
Major Drug Interactions - Warfarin: Increased bleeding risk [1]. Methotrexate: Increased risk of pancytopenia [1]. ACE inhibitors/ARBs: Increased risk of hyperkalemia [1].

Research and Development Implications

For researchers and drug development professionals, the choice between these agents involves several strategic considerations:

  • Overcoming Resistance: The synergy in TMP-SMX is a classic example of a successful strategy to slow resistance. Research on this compound includes innovative approaches like creating prodrugs (e.g., TM-TMP) to improve targeting and efficacy [2].
  • Dosing Optimization: Clinical studies support the use of low-dose TMP-SMX regimens (TMP <15 mg/kg/day) for non-HIV PCP, which achieve comparable survival to conventional doses while significantly improving tolerability and reducing adverse events [5]. This is a key finding for clinical trial design.
  • Toxicity Management: The "pseudonephrotoxicity" of trimethoprim, which increases serum creatinine without true kidney injury, is an important confounder in preclinical and clinical studies [1]. For sulfamethoxazole-induced crystal nephropathy, prevention strategies include maintaining good hydration and alkalinizing the urine [1].

References

efficacy of Trimethoprim lactate against Gram-negative vs Gram-positive

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Trimethoprim lactate acts as a bacteriostatic antibiotic by selectively and competitively inhibiting bacterial dihydrofolate reductase (DHFR) [1] [2]. This prevents the reduction of dihydrofolate to tetrahydrofolate (THF), a crucial cofactor in the synthesis of thymidine and purine nucleotides. The interruption of nucleotide synthesis ultimately suppresses bacterial DNA replication and cell proliferation [2] [3].

A key therapeutic feature is that bacterial DHFR is much more sensitive to trimethoprim than the human version, providing a selective antibacterial effect with lower host toxicity [2]. When combined with sulfonamides (which inhibit an upstream enzyme in the same pathway), the pair often acts synergistically to produce a bactericidal effect [2].

The following diagram illustrates its mechanism of action and the primary resistance pathways.

G A Bacterial Folate Metabolism B Dihydrofolate A->B C Tetrahydrofolate (THF) B->C Reduction by DHFR D Nucleotide & DNA Synthesis C->D E This compound F Bacterial Dihydrofolate Reductase (DHFR) E->F Inhibits F->C G Resistance Mechanisms H Plasmid-encoded Insensitive DHFR G->H I Altered Chromosomal DHFR G->I J Thymineless Mutation G->J K Impermeability G->K H->E Bypasses I->E Reduces Binding

Efficacy Spectrum & Resistance

The spectrum of activity and clinical applications of this compound are summarized below.

Table 1: Spectrum of Activity and Clinical Use

Aspect Details
Overall Spectrum Active against a wide range of Gram-positive and Gram-negative aerobic bacteria [1].
Key Gram-negative Bacteria Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Enterobacter species, Haemophilus influenzae [4] [3].
Key Gram-positive Bacteria Streptococcus pneumoniae, certain Staphylococcus species (e.g., S. saprophyticus) [4] [3].
Primary Clinical Uses Treatment of Urinary Tract Infections (UTIs), Shigellosis, and Pneumocystis pneumonia (typically in combination with dapsone) [1] [4].
Notable Resistance Moraxella catarrhalis is a recognized resistant organism [4]. Resistance in other pathogens, including S. pneumoniae and uropathogens, is increasingly common [4].

The clinical utility of Trimethoprim is challenged by several bacterial resistance mechanisms, with plasmid-encoded DHFR enzymes being the most significant [5].

Table 2: Major Resistance Mechanisms to Trimethoprim [5]

Mechanism Description Clinical Relevance
Plasmid-encoded DHFR Production of an additional dihydrofolate reductase that is insensitive to Trimethoprim. Considered the most clinically important mechanism, found in both Gram-positive and Gram-negative species.
Altered Chromosomal DHFR Mutations in the native bacterial dhfr gene that reduce the drug's binding affinity. A common chromosomal resistance pathway.
Thymineless Mutation Bypasses the need for thymidine synthesis, making the folate pathway non-essential. Another chromosomal resistance pathway.
Impermeability Reduced drug uptake into the bacterial cell. Contributes to intrinsic or acquired resistance.

Experimental Data & Protocols

For research use, here are key experimental findings and standard protocols involving this compound.

Table 3: Experimental Efficacy Data

Model / Assay Organism Key Parameters & Results Reference
In Vivo Mouse Model E. coli, H. influenzae, S. pneumoniae, N. meningitidis Dose: 10 mg/kg, i.v., every 12h for 3 days. Outcome: Demonstrated antibacterial activity. [3]
In Vitro MIC / Susceptibility Various Gram-positive and Gram-negative bacteria Typical bacterial selection ranges are in the low µg/mL scale (varies by organism). [2]

Here are detailed methodologies for key experiments cited in the available data.

Protocol 1: Minimum Inhibitory Concentration (MIC) / Susceptibility Assays [2]

  • Application: Used for resistance profiling against Gram-positive and Gram-negative strains.
  • Procedure:
    • Prepare a fresh stock solution of this compound in DMSO or water just prior to use to maintain potency.
    • Perform serial dilutions of the antibiotic in an appropriate liquid growth medium across a microtiter plate.
    • Inoculate each well with a standardized suspension of the test bacterium.
    • Incubate the plate at the optimal temperature for the test organism for 16-24 hours.
    • The MIC is identified as the lowest concentration of this compound that completely prevents visible growth.
  • Note: Always include proper negative controls. Validate the working concentration for each specific organism, as baseline resistance can vary.

Protocol 2: In Vivo Efficacy Model (Mouse)

  • Application: Evaluating antibacterial activity in a live animal model [3].
  • Procedure:
    • Animal Model: Use female C3H/HeOuJ mice.
    • Infection: Transurethrally infect mice under anesthesia with a suspension containing 1-2×10⁷ CFU of E. coli.
      • Dosing: Administer this compound intravenously at 10 mg/kg, once every 12 hours, for 3 days.
    • Assessment: Monitor bacterial load in target organs or animal survival to determine efficacy.

Conclusion for Researchers

  • Core Efficacy: this compound is a broad-spectrum, bacteriostatic DHFR inhibitor with documented activity against key Gram-positive and Gram-negative pathogens.
  • Key Differentiator: Its value in polypharmacological strategies is its well-established synergy with sulfonamides and other antifolates, creating a bactericidal combination that can overcome some resistance and extend the spectrum of action [6] [2].
  • Major Limitation: The widespread presence of plasmid-encoded, Trimethoprim-insensitive DHFR enzymes in both Gram-positive and Gram-negative species is a significant constraint on its monotherapy efficacy [5].

References

validating antimicrobial activity of Trimethoprim lactate in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Validation Focus

Trimethoprim Lactate is an antifolate antibacterial agent. Its activity is validated by its ability to inhibit bacterial dihydrofolate reductase (DHFR) [1] [2] [3].

  • Target Enzyme: Dihydrofolate reductase (DHFR) [1] [2].
  • Biochemical Consequence: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). By inhibiting this enzyme, Trimethoprim disrupts the synthesis of tetrahydrofolic acid, a crucial cofactor in the synthesis of thymidylate, purines, methionine, and glycine. This ultimately leads to the inhibition of bacterial DNA, RNA, and protein synthesis [4] [5].
  • Selectivity: Trimethoprim binds bacterial DHFR with ~50,000-100,000 times greater affinity than the human enzyme, which accounts for its selective toxicity [5].

The following diagram illustrates this mechanism and the primary method for its in vitro validation:

G cluster_pathway Folate Metabolism Pathway cluster_inhibition Trimethoprim Inhibition cluster_assay In Vitro Validation: Broth Microdilution Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Conversion DHFR_Enzyme DHFR_Enzyme DHFR_Enzyme->Dihydrofolate Catalyzes NucleicAcids NucleicAcids Tetrahydrofolate->NucleicAcids Synthesis of Purines & Thymidine Trimethoprim Trimethoprim Trimethoprim->DHFR_Enzyme  Inhibits BacterialInoculum Standardized Bacterial Inoculum MICPlate Microtiter Plate with This compound Dilutions BacterialInoculum->MICPlate Incubation Incubation (16-20 hours, 35°C) MICPlate->Incubation MIC_Result MIC Determination (Lowest conc. with no visible growth) Incubation->MIC_Result

Standardized Experimental Protocols

For reliable and reproducible results, it is essential to follow internationally recognized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) [6]. The core method is broth microdilution.

Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6] [7]

The following table outlines the key steps and considerations for this assay.

Step Protocol Detail Purpose & Rationale
1. Preparation Prepare 2-fold serial dilutions of this compound in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth, CAMHB) in a 96-well microtiter plate. To create a range of antibiotic concentrations for testing.
2. Inoculation Standardize the bacterial inoculum to ~5 x 10^5 CFU/mL and add to each well. Include growth control (bacteria, no drug) and sterility control (broth only) wells. Ensures a consistent, clinically relevant number of bacteria for a valid test. Controls verify test integrity.
3. Incubation Incub the plate under static conditions at 35±2°C for 16-20 hours. Provides optimal conditions for bacterial growth.
4. Reading & Interpretation Determine the Minimum Inhibitory Concentration (MIC) – the lowest concentration of Trimethoprim that completely inhibits visible growth of the organism. The primary quantitative endpoint for antimicrobial activity.
Critical Considerations for Protocol Design [6] [8]
  • Medium Composition: Use Mueller-Hinton broth, as it is low in thymidine and thymine, which can antagonize the effects of Trimethoprim and lead to falsely high MICs [5].
  • Quality Control: Test standard reference strains (e.g., E. coli ATCC 25922) with known MIC ranges to ensure the accuracy and precision of your test system.
  • Resistance Validation: To confirm that observed resistance is due to the target mechanism, you can test for the presence of resistant DHFR enzymes (e.g., via PCR for dfr genes) [4] [5].

Quantitative Susceptibility Data

Interpreting your MIC data requires comparison to established breakpoints. Here are the susceptibility data for common pathogens against Trimethoprim.

Table 1: In Vitro Susceptibility of Common Bacterial Pathogens to Trimethoprim [1] [8]
Bacterial Species Quality Control MIC Range (for reference strains) Clinical Susceptibility Profile Key Notes
Escherichia coli Data from specific QC strains should be consulted [9]. Susceptible (for uncomplicated UTI) Increasing resistance trends globally complicate empiric use [4].
Klebsiella pneumoniae Data from specific QC strains should be consulted [9]. Susceptible
Proteus mirabilis Data from specific QC strains should be consulted [9]. Susceptible
Coagulase-negative Staphylococci (e.g., S. saprophyticus) Data from specific QC strains should be consulted [9]. Susceptible An important uropathogen.
Haemophilus influenzae Not specified in results ~76% of strains susceptible [5] Higher resistance rates reported in some regions.
Enterococcus spp. Not specified in results Not effective clinically (may appear susceptible in vitro) Should be reported as resistant due to intrinsic clinical failure [8].
Table 2: Key Pharmacological and Chemical Properties [1] [2] [3]
Property Detail Relevance to In Vitro Testing
Molecular Weight 380.40 g/mol (lactate salt) [2] [3] Critical for preparing accurate molar solutions.
Solubility ≥36.5 mg/mL in Water; 76 mg/mL in DMSO [2] [3] Aqueous solubility facilitates preparation of stock solutions for broth dilution assays.
Primary Target Bacterial Dihydrofolate Reductase (DHFR) [1] [2] Defines the mechanism and scope of validation experiments.
Spectrum of Activity Gram-negative bacteria (e.g., E. coli, Klebsiella, Proteus); some Gram-positive [1] [8] Informs the selection of relevant bacterial strains for testing.

Research Context and Deeper Insights

  • Synergistic Combinations: Trimethoprim is often used with sulfamethoxazole (as co-trimoxazole). This combination provides sequential blockade of the folate synthesis pathway (SMX inhibits dihydropteroate synthase, upstream of DHFR), resulting in a synergistic antibacterial effect. This can be validated in vitro using a checkerboard broth microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI) [4] [7].
  • Mechanisms of Resistance: Be aware of common resistance mechanisms when validating activity, especially against clinical isolates. These include [4] [8] [5]:
    • Plasmid-mediated resistant DHFR enzymes (e.g., dfrA, dfrB series) – the most common mechanism.
    • Overproduction of the chromosomal DHFR.
    • Mutations in the chromosomal DHFR gene altering the drug target.
    • Reduced cell permeability or active efflux of the drug.

References

comparison of Trimethoprim lactate with other antifolate antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Trimethoprim and related antifolates inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of tetrahydrofolate (THF). THF is a necessary cofactor for the synthesis of thymidylate, purines, and some amino acids. Inhibiting DHFR disrupts DNA synthesis and leads to cell death [1] [2] [3].

A key to Trimethoprim's utility as an antibiotic is its strong selectivity for bacterial DHFR over the human enzyme. Crystallography studies show that Trimethoprim binds differently to the active sites of bacterial and vertebrate DHFR. A major factor in its selectivity is the loss of a potential hydrogen bond between the drug's 4-amino group and a Valine residue (Val115) in the vertebrate enzyme, making it about 50,000 times more potent against bacterial DHFR [1] [2] [3].

The following diagram illustrates the folate biosynthesis pathway and the inhibition points for different antibiotics.

G Folate Biosynthesis and Antibiotic Inhibition PABA PABA & Dihydropteroate Dihydrofolate Dihydrofolate (DHF) PABA->Dihydrofolate Dihydropteroate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_Purines DNA, Purines, Amino Acids Tetrahydrofolate->DNA_Purines Biosynthesis Sulfonamides Sulfonamides (Sulfamethoxazole) Sulfonamides->PABA Inhibits Trimethoprim Trimethoprim & Methotrexate Trimethoprim->Dihydrofolate Inhibits (Primarily Bacterial DHFR) Methotrexate_high Methotrexate (High-Dose) Methotrexate_high->Dihydrofolate Inhibits (Human & Bacterial DHFR)

Comparative Profile of Antifolate Agents

The table below provides a direct comparison of Trimethoprim Lactate with other key antifolate agents across several dimensions relevant to research and development.

Antifolate Agent Primary Target / Use Key Differentiating Features Noted Resistance Mechanisms Research & Clinical Notes
Trimethoprim (Lactate salt) Bacterial DHFR; UTIs, Shigellosis [4] High selectivity for bacterial DHFR; Lactate salt improves water solubility [5]; Often used synergistically with sulfonamides [1]. Plasmid-mediated resistant DHFR enzymes; Overproduction of chromosomal DHFR; Reduced permeability [2] [3]. The lactate salt is suitable for creating liquid formulations in research [5]. Resistance in ~15-19% of E. coli uropathogens is a concern [3].
Sulfonamides (e.g., Sulfamethoxazole) Dihydropteroate Synthase [6] Inhibits an earlier step in folate synthesis; Synergistic with Trimethoprim (sequential blockade) [1] [6]. Altered dihydropteroate synthetase with reduced drug affinity [3]. Rarely used alone due to rapid resistance. The TMP-SMX combination is a first-line treatment for certain opportunistic infections [2].
Methotrexate Human DHFR; Cancer, Autoimmune diseases [7] [2] Potent inhibitor of human DHFR; Low-dose and high-dose regimens; Toxicity is a major concern [7]. Reduced drug transport; DHFR gene amplification leading to enzyme overproduction [1]. Note: Resistance mechanisms differ from bacterial agents. Concomitant use with TMP-SMX is contraindicated due to severe, life-threatening toxicity (myelosuppression, nephrotoxicity) [7].
Pyrimethamine Plasmodium falciparum DHFR; Malaria [2] Selective for the DHFR enzyme of the malaria parasite; Often combined with a sulfonamide (e.g., sulfadoxine) [2]. Point mutations in the pfDHFR gene (e.g., S108N) [2]. Note: Resistance mechanisms differ from bacterial agents. A component of Fansidar; Resistance is a significant global problem [2].

Experimental Data and Protocols

For a hands-on perspective, here is a summary of key experimental findings and the methodologies used to generate them.

Experimental Findings on a Novel Co-crystal

A 2023 study synthesized and characterized a 1:1 molar ratio co-crystal of 5-Fluorouracil (5-FU, an antimetabolite) and Trimethoprim, referred to as Compound 1 [8].

Experimental Assay Key Finding for Compound 1 vs. Parent Drugs Implication
Solubility Improved water solubility compared to Trimethoprim alone [8]. Potentially enhanced bioavailability.
Antibacterial Activity Much stronger activity against Shigella dysenteriae than Trimethoprim alone [8]. Enhanced potency against a key pathogen.
Anticancer Activity (in vitro) Higher activity against human breast cancer cells (MCF-7) than 5-FU alone [8]. Possible dual antibacterial/anticancer application; modified activity profile.
Acute Toxicity Much lower toxicity than 5-FU in an animal model [8]. Improved safety and tolerability profile.
Detailed Experimental Protocols

The methodologies from the co-crystal study provide a template for evaluating new antifolate formulations [8].

  • Synthesis of Co-crystal (Compound 1)

    • Method: Slow evaporation technique.
    • Procedure: 5-FU (1 mmol) and Trimethoprim (1 mmol) were separately dissolved in a 1:1 methanol/acetone mixture. The solutions were combined and left undisturbed at room temperature. Colorless crystals formed within 24 hours.
    • Characterization: The structure was confirmed using single-crystal X-ray diffraction (SCXRD), and the solid form was characterized by Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
  • Equilibrium Solubility Determination

    • Method: Shake-flask method.
    • Procedure: An excess of the compound (API or co-crystal) was added to water and agitated in a shaking water bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours) to reach equilibrium. The concentration of the drug in the saturated solution was then quantified using High-Performance Liquid Chromatography (HPLC).
  • In Vitro Antibacterial Activity Assay

    • Method: Broth microdilution or similar to determine Minimum Inhibitory Concentration (MIC).
    • Procedure: Serial dilutions of the test compound were prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the test bacterium (e.g., Shigella dysenteriae) was added to each well. The plates were incubated, and the MIC was recorded as the lowest concentration that prevented visible growth.
  • In Vitro Anticancer Cytotoxicity Assay

    • Method: MTT or similar colorimetric assay.
    • Procedure: Human cancer cell lines (e.g., MCF-7 breast cancer cells) were seeded in plates and treated with a range of concentrations of the test compound for a specific duration. A yellow tetrazolium salt (MTT) was added, which is reduced to purple formazan by metabolically active cells. The absorbance of the dissolved formazan was measured, and the concentration that inhibits 50% of cell growth (IC50) was calculated.
  • Acute Toxicity Evaluation

    • Method: In vivo animal study.
    • Procedure: Animals (e.g., mice) were administered a single high dose of the test compound and observed for mortality and signs of toxicity (e.g., lethargy, changes in motor activity) over a short period (e.g., 14 days). The results are used to estimate the LD50 and compare the relative safety of different compounds.

Conclusion for Research

For researchers, this compound remains a valuable tool and a template for designing new DHFR inhibitors. Its main advantages are its well-understood mechanism and high selectivity. The development of co-crystals, as shown in the experimental data, is a promising strategy to improve its physicochemical properties and even unlock new biological activities [8]. The primary challenge moving forward is the global spread of resistance, primarily through plasmid-encoded, insensitive DHFR enzymes [2] [3]. Future research efforts are well-advised to focus on novel compounds that can overcome these resistant DHFR variants while maintaining a favorable safety profile.

References

cross-resistance studies between Trimethoprim lactate derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A Case Study: 4'-Desmethyltrimethoprim (4'-DTMP)

This 2021 study investigated a derivative engineered to target Trimethoprim-resistant bacteria, offering direct insights into cross-resistance profiles [1].

  • Objective: To design a derivative that inhibits both wild-type dihydrofolate reductase (DHFR) and a common mutant (L28R) that confers strong resistance to Trimethoprim [1].
  • Key Derivative: 4'-desmethyltrimethoprim (4'-DTMP) [1].

The experimental workflow below outlines the study's process for developing and evaluating this derivative.

start Identify Common Resistance Mutation (L28R) design Structure-Guided Design of 4'-DTMP start->design synth Synthesize 4'-DTMP design->synth exp1 In vitro Binding Assays (Ki measurement) synth->exp1 exp2 Antimicrobial Efficacy Tests (MIC determination) synth->exp2 result Result: 4'-DTMP inhibits both wild-type and L28R DHFR exp1->result exp2->result

The table below summarizes the core findings on how 4'-DTMP activity compares to original Trimethoprim.

Experimental Aspect Trimethoprim (TMP) 4'-Desmethyltrimethoprim (4'-DTMP)
Activity vs. Wild-type E. coli Effective (baseline) Just as effective as TMP [1]
Activity vs. L28R Mutant E. coli Ineffective (Resistant) 30-90x more potent than TMP [1]
Binding Affinity (Ki) to L28R DHFR Lower affinity ~2-fold higher affinity than TMP [1]
Impact on Resistance Evolution Selects for L28R mutants Selects against L28R mutation, diverting evolutionary paths [1]

Background: Trimethoprim Resistance Mechanisms

To understand cross-resistance, it's helpful to know how bacteria resist Trimethoprim. Major mechanisms include [2] [3]:

  • Target Enzyme Modification: Plasmid-mediated production of a mutant dihydrofolate reductase (DHFR) with low affinity for Trimethoprim [2].
  • Chromosomal Mutations: Mutations in the gene encoding DHFR (e.g., L28R) that reduce drug binding [2] [1].
  • Reduced Drug Permeability: Changes in the bacterial cell wall that prevent Trimethoprim from entering [2].
  • Efflux Pumps: Overexpression of systems that actively pump the antibiotic out of the cell [3].

References

validating metabolic effects of Trimethoprim lactate via metabolomics

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings on Trimethoprim and L-Lactate

The table below summarizes key metabolomics studies that provide insights into the relationship between Trimethoprim and L-lactate.

Study Focus Key Metabolomic Findings Experimental Model & Dosage Impact on Trimethoprim Activity
L-Lactate-Induced Complement Resistance [1] Uptake of host L-lactate promotes bacterial complement resistance by inhibiting C4b deposition on the cell surface. Helicobacter pylori in mouse model & human serum. Indirect Antagonism: L-lactate helps bacteria evade host immune system, potentially compromising Trimethoprim's effectiveness in vivo.
pH-Dependent Metabolic Perturbations [2] At sub-MIC concentrations and pH 7, Trimethoprim decreased nucleotides (direct MoA) and increased trehalose, lactate, and alanine (off-target effects). E. coli K-12 in LB medium; Trimethoprim at 0.003, 0.03, and 0.2 mg/L. pH-Dependent Effect: Activity is enhanced at neutral pH; off-target metabolic shifts indicate a broader cellular impact beyond folate pathway inhibition.
HMO-Induced Metabolic Sensitization [3] HMO pre-treatment caused metabolic perturbations in membrane biosynthesis pathways, increasing membrane permeability. Group B Streptococcus (GBS); HMO cocktails (1.28-2.56 mg/mL) with Trimethoprim. Strong Synergy: HMOs sensitize intrinsically resistant bacteria to Trimethoprim, reducing MIC by up to 512-fold (ΣFIC index: 0.281-0.508).

Detailed Experimental Protocols

Here is a deeper dive into the methodologies from the key studies that revealed the above findings.

Protocol for Metabolomic Profiling of Trimethoprim's Mode of Action [2]

This protocol is used to investigate the metabolic response of bacteria to Trimethoprim at different pH levels.

  • Bacterial Strain and Growth: E. coli K-12 strain MG1655 is cultured in Lysogeny Broth (LB).
  • Experimental Conditions: Cultures are exposed to sub-minimum inhibitory concentration (sub-MIC) levels of Trimethoprim (e.g., 0.003, 0.03, and 0.2 mg/L) at two different pH levels: 5 and 7.
  • Sample Preparation for GC-MS:
    • Harvest cells by centrifugation.
    • Quench metabolism immediately using cold methanol.
    • Perform metabolite extraction using a chloroform/methanol/water mixture.
    • Derivatize metabolites using methoxyamine and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Data Acquisition: Analyze derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Data Analysis: Use multivariate statistical analysis (e.g., principal component analysis) on the metabolic profiles to identify significant changes in metabolite levels.
Protocol for Metabolomic Analysis of HMO Sensitization [3]

This protocol assesses how pre-treatment with Human Milk Oligosaccharides (HMOs) changes the bacterial metabolome to sensitize cells to Trimethoprim.

  • Bacterial Strains and Growth: Various clinical isolates of Group B Streptococcus (GBS) are grown in Todd-Hewitt Broth (THB).
  • HMO Preparation: HMOs are isolated from pooled human donor milk.
  • Checkerboard Assay for Synergy: This assay is used to determine the Fractional Inhibitory Concentration (FIC) index to confirm synergy between HMOs and Trimethoprim.
  • Sample Preparation for UPLC-HRMS/MS:
    • Culture GBS cells with and without HMOs at their 25% inhibitory concentration (IC25).
    • Quench metabolism rapidly.
    • Extract metabolites.
  • Data Acquisition: Analyze extracts using Ultra-High-Performance Liquid Chromatography–High-Resolution Tandem Mass Spectrometry (UPLC-HRMS/MS).
  • Data Analysis: Process raw data to identify and quantify metabolites. Pathway analysis is performed to pinpoint metabolic pathways significantly perturbed by HMO treatment.

Visualizing Key Pathways and Workflows

The diagrams below illustrate the core concepts from the research, showing the interaction between Trimethoprim and L-lactate, and a general metabolomics workflow.

cluster_bacterial_cell Bacterial Cell FolatePathway Folate Metabolism (DNA/RNA Synthesis) TMP Trimethoprim (TMP) TMP->FolatePathway Inhibits Dihydrofolate Reductase (DHFR) L_Lactate L-Lactate ComplementResistance Complement Resistance (Reduces C4b deposition) L_Lactate->ComplementResistance Uptake Induces HMO Human Milk Oligosaccharides (HMOs) MembranePerm Increased Membrane Permeability HMO->MembranePerm Causes Perturbations in Membrane Biosynthesis MembranePerm->TMP Facilitates Uptake Environment Environmental Factors (e.g., Neutral pH) Environment->TMP Enhances Activity & Off-target Effects

Figure 1: Interaction Map of Trimethoprim, L-Lactate, and Sensitizing Agents. This diagram shows how L-lactate can induce a complement resistance state that may antagonize Trimethoprim's in vivo efficacy, while HMOs and a neutral pH environment can enhance Trimethoprim's action through different mechanisms. [3] [2] [1]

SamplePrep Sample Preparation: Grow culture, add intervention (TMP, HMO, L-Lactate), quench metabolism, extract metabolites DataAcquisition Data Acquisition: Analyze extracts using GC-MS or LC-HRMS/MS SamplePrep->DataAcquisition DataProcessing Data Processing & Analysis: Peak identification/alignment, multivariate statistics, pathway analysis DataAcquisition->DataProcessing Validation Validation & Interpretation: Identify key metabolic changes, correlate with phenotypic outcomes DataProcessing->Validation

Figure 2: Generalized Workflow for Metabolomics Studies. This flowchart outlines the common steps in a metabolomics experiment, from sample preparation to data interpretation, as applied in the cited studies. [4] [3] [2]

Interpretation and Research Implications

The available evidence does not support "Trimethoprim lactate" as a standard compound for validating metabolic effects. Instead, research shows two distinct interactions:

  • L-Lactate as a Potential Antagonist: In H. pylori, L-lactate uptake induces complement resistance, an immune evasion mechanism [1]. This suggests that in vivo, L-lactate might indirectly protect bacteria, potentially countering Trimethoprim's efficacy.
  • L-Lactate as a Marker of Metabolic State: In E. coli, the accumulation of lactate and other metabolites under Trimethoprim treatment indicates broader off-target metabolic stress beyond its primary folate pathway target [2]. This shift reflects the bacterial response to antibiotic-induced pressure.

For researchers, these findings highlight that:

  • The metabolic environment (pH, presence of specific molecules like L-lactate or HMOs) significantly influences Trimethoprim's activity and the bacterial response [3] [2].
  • Metabolomics is a powerful tool for uncovering these complex, system-wide interactions and for identifying potential adjuvants (like HMOs) that can restore antibiotic efficacy against resistant strains [3].

References

×

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

380.16958450 g/mol

Monoisotopic Mass

380.16958450 g/mol

Heavy Atom Count

27

UNII

P3K8GP9FDQ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23256-42-0

Wikipedia

Trimethoprim lactate

Dates

Last modified: 08-15-2023
Weir, D. G., and J. Scott. /Mechanism of the Antimicrobial Drug Trimethoprim Revisited./PubMed (2000): 2519-524. www.ncbi.gov. 14 Dec. 2000. Web. 21 Aug. 2012.Kneifel W. and Leonhardt W., Testing of different antibiotics against Gram-positive and Gram-negative bacteria isolated from plant tissue culture. Plant Cell, Tissue and Organ Culture, Vol. 29, pp. 139-144, 1992.Pollock K., Barfield D.G. and Shields R., The toxicity of antibiotics to plant cell cultures. Plant cell reports, Vol. 2, pp. 36-39, 1983.

Explore Compound Types